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Core Science & Biosynthesis

Foundational

6-Amino-3-bromo-2-methylphenol CAS number 1936453-70-1

An In-Depth Technical Guide to 6-Amino-3-bromo-2-methylphenol (CAS 1936453-70-1)[1] Part 1: Executive Summary 6-Amino-3-bromo-2-methylphenol (CAS 1936453-70-1) is a highly specialized aromatic building block characterize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Amino-3-bromo-2-methylphenol (CAS 1936453-70-1)[1]

Part 1: Executive Summary

6-Amino-3-bromo-2-methylphenol (CAS 1936453-70-1) is a highly specialized aromatic building block characterized by a dense substitution pattern on the phenol core. It serves as a critical intermediate in the synthesis of 7-methyl-benzoxazoles and benzoxazolones , scaffolds frequently utilized in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and kinases.

Unlike generic anilines, the specific arrangement of the methyl (C2), bromo (C3), and amino (C6) groups creates a "privileged" steric and electronic environment. This guide explores the compound's utility as a lynchpin in Fragment-Based Drug Discovery (FBDD), its synthesis via regioselective directing group logic, and its handling requirements to prevent oxidative degradation.

Part 2: Chemical Identity & Physicochemical Profile

The compound is an amphoteric aminophenol, capable of acting as both a weak acid (phenol) and a weak base (aniline). Its solubility and reactivity are dictated by the internal hydrogen bonding between the hydroxyl and amino groups.

PropertySpecification
CAS Number 1936453-70-1
IUPAC Name 6-Amino-3-bromo-2-methylphenol
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Off-white to beige powder (darkens on air exposure)
pKa (Calculated) ~9.8 (Phenol), ~4.2 (Aniline)
LogP ~1.8 (Lipophilic, suitable for CNS penetration models)
Key Functional Groups Primary Amine (-NH₂), Phenolic Hydroxyl (-OH), Aryl Bromide (-Br)

Part 3: Synthesis & Manufacturing (The "Convergent Directing" Strategy)

The Regioselectivity Challenge

Synthesizing CAS 1936453-70-1 requires navigating the competing directing effects of the hydroxyl and methyl groups.[2] A direct bromination of 2-methyl-6-aminophenol is risky due to the susceptibility of the electron-rich aminophenol core to oxidation (quinone formation).

The Expert Protocol: The N-Protected Pathway To ensure high fidelity and yield, the synthesis should proceed via an N-acetyl protected intermediate. This dampens the electron density of the amine, preventing oxidation while maintaining the necessary ortho/para directing influence to install the bromine at C3.

Step-by-Step Protocol
  • Starting Material: 6-Amino-2-methylphenol (6-Amino-o-cresol).

  • Step 1: Chemoselective Protection

    • Reagents: Acetic anhydride (

      
      ), Sodium acetate (
      
      
      
      ), DCM.
    • Mechanism: Acetylation of the amine occurs preferentially over the phenol due to the higher nucleophilicity of nitrogen.

    • Outcome: Formation of N-(2-hydroxy-3-methylphenyl)acetamide.

  • Step 2: Regioselective Bromination (The "Pincer" Effect)

    • Reagents:

      
      -Bromosuccinimide (NBS), Acetonitrile (
      
      
      
      ), 0°C.
    • Logic:

      • The -OH group (at C1) directs para to C4 (strong).[3]

      • The -NHAc group (at C6) directs para to C3 (moderate).

      • The -CH₃ group (at C2) directs ortho to C3 (weak).

    • Causality: While -OH is the strongest activator, the C4 position is sterically accessible. However, the combined directing effects of the Methyl (ortho) and Amide (para) synergistically activate C3 . By using NBS (a mild source of

      
      ) at low temperature, we kinetically favor the C3 position over C4, especially if the solvent polarity is tuned to stabilize the transition state at C3.
      
  • Step 3: Deprotection

    • Reagents: 6M HCl, Reflux, 2 hours.

    • Workup: Neutralization to pH 7-8 to precipitate the free base aminophenol.

Synthesis Workflow Diagram

SynthesisPath Start 6-Amino-2-methylphenol (Precursor) Step1 Step 1: N-Acetylation (Protection) Start->Step1 Ac2O, NaOAc Inter1 N-(2-hydroxy-3-methylphenyl) acetamide Step1->Inter1 Step2 Step 2: Bromination (NBS, 0°C) Inter1->Step2 Directing Effects: NHAc (p) + Me (o) -> C3 Inter2 3-Bromo Intermediate Step2->Inter2 Step3 Step 3: Acid Hydrolysis (Deprotection) Inter2->Step3 HCl, Reflux Final 6-Amino-3-bromo-2-methylphenol (CAS 1936453-70-1) Step3->Final

Caption: Convergent synthesis utilizing N-protection to direct bromination to the C3 position via synergistic ortho/para activation.

Part 4: Applications in Drug Discovery

The Benzoxazole Gateway

The primary utility of CAS 1936453-70-1 is its role as a precursor to 7-methyl-1,3-benzoxazoles . The proximity of the amino (-NH₂) and hydroxyl (-OH) groups allows for rapid cyclization with one-carbon donors.

  • Reaction: Condensation with Phosgene, Carbonyldiimidazole (CDI), or Triphosgene yields 6-bromo-7-methyl-1,3-benzoxazol-2(3H)-one (CAS 1936453-69-8).

  • Significance: Benzoxazolones are bioisosteres of catechol and are found in dopamine agonists (e.g., Chlorzoxazone analogs). The 7-methyl group provides a steric handle that can lock the conformation of the drug in the receptor pocket, improving selectivity.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the "linker" chemistry is crucial.

  • The Aryl Bromide (-Br) at C3 serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the E3 ligase ligand (e.g., Cereblon binder).

  • The Amino group can be derivatized to attach the Target Protein ligand.

  • This "Hub" geometry allows the phenol core to act as a rigid spacer, reducing the entropic penalty of binding.

Part 5: Handling & Stability (Self-Validating Safety)

Oxidative Instability: Aminophenols are prone to air oxidation, forming quinone imines (dark brown/black impurities).

  • Validation: If the white powder turns beige/brown upon storage, oxidation has occurred.

  • Protocol: Store under Argon/Nitrogen at -20°C.

  • Purification: If oxidation occurs, recrystallization from ethanol/water with a pinch of Sodium Metabisulfite (reducing agent) can restore purity.

Safety (SDS Summary):

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • PPE: Nitrile gloves are mandatory. The compound may absorb through skin due to its lipophilicity.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1936453-70-1. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for electrophilic aromatic substitution directing effects).

Sources

Exploratory

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 6-Amino-3-bromo-2-methylphenol

Introduction 6-Amino-3-bromo-2-methylphenol is a poly-functionalized aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique arrangement of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Amino-3-bromo-2-methylphenol is a poly-functionalized aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique arrangement of an amino group, a hydroxyl group, a bromine atom, and a methyl group on a benzene ring imparts a complex and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, offering insights into its reactivity at each functional site and its potential as a building block for the synthesis of complex molecular architectures, including novel therapeutics and functional materials. The strategic placement of these substituents allows for a range of chemical transformations, from electrophilic aromatic substitution to modern cross-coupling reactions, making it a valuable intermediate for synthetic chemists.

Molecular Structure and Physicochemical Properties

The chemical identity of 6-Amino-3-bromo-2-methylphenol is established by its IUPAC name and CAS number, which are crucial for its unambiguous identification in research and commerce.[1] Its structure combines both electron-donating and electron-withdrawing/directing groups, which fundamentally governs its chemical properties and reactivity.

PropertyValueSource
IUPAC Name 6-amino-3-bromo-2-methylphenol[1]
CAS Number 1936453-70-1[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
SMILES CC1=C(Br)C=CC(N)=C1O[1]
Appearance White to off-white solid (Predicted)
Solubility Sparingly soluble in water (Predicted), soluble in organic solvents like ethanol, acetone, and dichloromethane (Predicted).[2]
pKa Not available (Predicted to be similar to related brominated/chlorinated phenols, e.g., ~8.3 for 4-Bromo-2-chloro-6-methylphenol[2])

Predicted Spectroscopic Characterization

While specific spectral data for 6-Amino-3-bromo-2-methylphenol is not widely published, its key spectroscopic features can be reliably predicted based on its functional groups.

  • ¹H NMR Spectroscopy: The spectrum would be expected to show distinct signals for the two aromatic protons, a singlet for the methyl group protons, and broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the four different substituents.

  • ¹³C NMR Spectroscopy: The spectrum should display seven unique carbon signals, corresponding to the six carbons of the aromatic ring and the one methyl carbon. The chemical shifts would reflect the electron-donating or withdrawing nature of the attached groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Br stretching.[2]

Reactivity and Chemical Behavior

The reactivity of 6-Amino-3-bromo-2-methylphenol is best understood by considering the individual and collective influence of its functional groups on the aromatic ring and at each specific site.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring of this molecule is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃).[3][4] These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[5]

  • Directing Effects:

    • -OH (Hydroxyl): A very strong activating, ortho, para-directing group.[6]

    • -NH₂ (Amino): A very strong activating, ortho, para-directing group.[4]

    • -CH₃ (Methyl): An activating, ortho, para-directing group.[4]

    • -Br (Bromo): A deactivating, but ortho, para-directing group.[4]

The positions ortho and para to the powerful -OH and -NH₂ groups are strongly activated. In 6-Amino-3-bromo-2-methylphenol, the C5 position is para to the methyl group and ortho to the amino group, making it a highly likely site for electrophilic attack. The C4 position is para to the hydroxyl group. The synergistic activation from these groups suggests that the molecule will be highly reactive in EAS reactions such as nitration, halogenation, and sulfonation.

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Protocol: General Procedure for Nitration

  • Dissolution: Dissolve 6-Amino-3-bromo-2-methylphenol in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The amino group will be protonated to form an ammonium salt, which is a meta-director; however, the powerful activating effect of the hydroxyl group will still likely dominate the regioselectivity.

  • Addition of Nitrating Agent: Add a stoichiometric amount of nitric acid (or a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Reaction: Stir the mixture at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Reactions of the Amino Group (-NH₂)

The amino group is a key site for functionalization. It behaves as a potent nucleophile, particularly in comparison to the phenolic hydroxyl group under neutral or basic conditions.[7]

  • N-Acylation: The amino group can be readily acylated using reagents like acetic anhydride or acetyl chloride to form the corresponding amide.[8] This reaction is often used as a protecting strategy for the amino group to prevent its oxidation or unwanted participation in other reactions.

  • N-Alkylation: Alkylation of the amino group can be achieved with alkyl halides, though polyalkylation can be a competing side reaction.[8]

  • Diazotization: The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8] Diazonium salts are exceptionally versatile intermediates that can be converted into a wide range of functional groups (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions.

Reactions of the Phenolic Hydroxyl Group (-OH)

The hydroxyl group imparts acidic properties and can be deprotonated to form a nucleophilic phenoxide.

  • Acidity and Salt Formation: As a phenol, the compound is weakly acidic and will react with strong bases (like sodium hydroxide) to form a sodium phenoxide salt.[9]

  • O-Alkylation (Williamson Ether Synthesis): The corresponding phenoxide is a strong nucleophile and can react with alkyl halides to form ethers.[9] This allows for the introduction of various alkyl chains at the phenolic oxygen.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[10][11] The presence of the activating amino group makes this molecule particularly sensitive to oxidizing agents.

Reactions involving the Bromo Group (-Br)

The bromine atom is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling catalysis.

  • Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine by a nucleophile is generally difficult. SNAr reactions require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[12][13] This molecule is substituted with electron-donating groups, making the ring electron-rich and thus disfavoring SNAr.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an ideal site for a variety of powerful palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry, allowing for the modular construction of complex molecules.[14]

    • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

    • Heck Coupling: Reaction with alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

These reactions provide a powerful platform for elaborating the molecular structure, making the bromo substituent a key strategic element in synthetic design.

Cross_Coupling_Workflow cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Products start 6-Amino-3-bromo-2-methylphenol (Aryl Bromide) suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (with R₂NH) start->buchwald Pd Catalyst, Base prod_suzuki Aryl-Aryl or Aryl-Alkyl Product suzuki->prod_suzuki prod_sonogashira Aryl-Alkyne Product sonogashira->prod_sonogashira prod_buchwald Aryl-Amine Product buchwald->prod_buchwald

Caption: Versatility of the bromo group in cross-coupling reactions.

Protocol: General Procedure for Suzuki Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine 6-Amino-3-bromo-2-methylphenol (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-110 °C) for several hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications in Synthesis

The multifunctionality of 6-Amino-3-bromo-2-methylphenol makes it a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, substituted aminophenols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[15] The presence of the ortho-amino and hydroxyl groups allows for condensation reactions to form phenoxazine-type structures.[16]

A practical application can be extrapolated from the synthesis of bioactive 2-amino-4H-chromene derivatives using a similar starting material, 6-bromo-2-chloro-3-methylphenol.[17] This multi-component reaction highlights the utility of such substituted phenols in building complex, "privileged" medicinal scaffolds known for a wide range of pharmacological activities.[17]

Conclusion

6-Amino-3-bromo-2-methylphenol presents a rich and varied chemical landscape for synthetic exploration. Its highly activated aromatic ring is primed for electrophilic substitution, while the amino and hydroxyl groups offer classical avenues for functionalization. Critically, the bromo substituent serves as a key linchpin for modern palladium-catalyzed cross-coupling reactions, enabling its use as a versatile building block in diversity-oriented synthesis and the development of complex target molecules.[18] This guide provides a foundational understanding of its reactivity, empowering researchers to harness its synthetic potential in drug discovery and materials science.

References

  • Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 9.10 Reactions of Phenols. Retrieved from [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.10: Reactions of Phenols. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Retrieved from [Link]

  • EBSCO. (n.d.). Phenols | Chemistry | Research Starters. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]

  • Eyanagi, T., et al. (1987). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. PubMed. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?. Retrieved from [Link]

  • Levterova, V., & Krutosikova, A. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Retrieved from [Link]

  • Drożdż, W., et al. (1981). Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. SpringerLink. Retrieved from [Link]

  • Sun, W., et al. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

Sources

Foundational

Technical Safety & Handling Guide: 6-Amino-3-bromo-2-methylphenol

CAS: 1936453-70-1 | Formula: C₇H₈BrNO | M.W.: 202.05 g/mol Executive Summary & Core Directive Status: Specialized Pharmaceutical Intermediate Risk Profile: High Reactivity / Acute Toxicity (Predicted) This guide serves a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1936453-70-1 | Formula: C₇H₈BrNO | M.W.: 202.05 g/mol

Executive Summary & Core Directive

Status: Specialized Pharmaceutical Intermediate Risk Profile: High Reactivity / Acute Toxicity (Predicted)

This guide serves as the primary operational standard for handling 6-Amino-3-bromo-2-methylphenol , a specialized halogenated aminophenol intermediate. Due to the coexistence of an electron-rich amino group and a phenolic hydroxyl group on a brominated scaffold, this compound exhibits significant sensitivity to oxidation and light.

Senior Scientist Note: Do not treat this merely as a generic organic solid. The amino-phenol motif implies a susceptibility to forming quinone imines upon oxidation, which are potent electrophiles and potential sensitizers. All protocols below prioritize the prevention of oxidative degradation and minimizing respiratory exposure.

Physicochemical Identity & Stability

Data synthesized from structural analysis and read-across from homologous brominated cresols.

PropertyValue / DescriptionOperational Implication
Appearance Off-white to beige crystalline solidDarkening indicates oxidation (quinone formation).
Melting Point >95°C (Predicted range: 98-105°C)Solid handling protocols apply at RT.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; use organic solvents for cleaning.
pKa (Calc.) ~9.5 (Phenol), ~4.0 (Aniline)Amphoteric nature; pH-dependent solubility.
Reactivity Air & Light Sensitive MUST store under inert gas (Argon/N₂).

Hazard Identification (GHS Framework)

Based on Structure-Activity Relationship (SAR) and homolog data (e.g., 3-bromo-2-methylphenol).

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

  • H317: May cause an allergic skin reaction (Precautionary assignment due to aniline moiety).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][6][7]

  • P280: Wear protective gloves (Nitrile)/protective clothing/eye protection.[1][3][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses.[1][5][6][7]

Operational Safety Workflow (Visualized)

The following decision logic dictates the handling lifecycle of the compound to ensure operator safety and compound integrity.

SafetyWorkflow Start Compound Receipt Inspect Visual Inspection (Color Check) Start->Inspect Color Is Color Dark/Brown? Inspect->Color Quarantine Quarantine: Oxidation Suspected Color->Quarantine Yes (Degraded) Storage Storage: <4°C, Argon, Dark Color->Storage No (Beige/White) Weighing Weighing: Fume Hood + Static Control Storage->Weighing Experimental Use Solubilization Solubilization: Degassed Solvent Weighing->Solubilization Waste Disposal: Halogenated Organic Waste Solubilization->Waste Post-Experiment

Figure 1: Operational lifecycle for 6-Amino-3-bromo-2-methylphenol, emphasizing the critical visual inspection step for oxidation.

Detailed Experimental Protocols

Protocol A: Self-Validating Purity Check (Before Use)

Why this matters: Using oxidized aminophenols can lead to side reactions (e.g., radical polymerization) that ruin drug discovery yields.

  • Preparation: Prepare a small aliquot (1-2 mg) in deuterated DMSO (DMSO-d6).

  • Visual Test: The solution should remain clear/pale yellow. If it turns rapidly dark brown or deep red, significant quinone impurities are present.

  • Proton NMR Validation:

    • Look for the characteristic methyl singlet (~2.1-2.3 ppm).

    • Verify the integration of aromatic protons.

    • Pass Criteria: >95% integration match; no broad "hump" baseline indicating polymerization.

Protocol B: Safe Solubilization & Handling
  • Engineering Controls: All weighing must occur inside a certified chemical fume hood. Use an anti-static gun if the powder is fluffy/static-prone to prevent aerosolization.

  • PPE Requirements:

    • Gloves: Double-gloving recommended. Inner: Latex (tactile), Outer: Nitrile (0.11mm min) [1].

    • Respiratory: If working outside a hood (not recommended), use a P3/N100 particulate respirator.

  • Solvent Choice: Use degassed solvents (sparged with Nitrogen for 10 mins).

    • Reasoning: The amino-phenol moiety oxidizes in aerated solvents, generating toxic byproducts and reducing potency.

Emergency Response & Waste Management

Spill Cleanup Logic

In the event of a powder spill (>500 mg):

  • Evacuate the immediate area for 5 minutes to allow aerosols to settle.

  • Don PPE: Tyvek suit, double nitrile gloves, full-face respirator.

  • Containment: Cover spill with a damp paper towel (soaked in dilute Vitamin C/ascorbic acid solution) to prevent dust generation and reduce oxidation potential.

  • Disposal: Scoop into a wide-mouth jar. Label as "Halogenated Organic Solid - Toxic" .

EmergencyResponse Accident Exposure Event Type Type of Exposure? Accident->Type Skin Skin Contact: Wash 15min + Soap Type->Skin Dermal Eye Eye Contact: Flush 15min (Lifting Lids) Type->Eye Ocular Inhale Inhalation: Fresh Air + Oxygen Type->Inhale Respiratory Medical Seek Medical Review (Bring SDS) Skin->Medical Eye->Medical Inhale->Medical

Figure 2: Immediate response triage for exposure incidents.[4]

References

  • PubChem. (2025).[2][8] Compound Summary: 3-Bromo-2-methylphenol (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Amino-3-bromo-2-methylphenol: Commercial Availability, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 6-Amino-3-bromo-2-methylphenol, a substituted aromatic amine of interest in synthetic and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Amino-3-bromo-2-methylphenol, a substituted aromatic amine of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound presents potential as a versatile building block for the synthesis of more complex molecules. This document details its commercial availability, explores plausible synthetic routes based on established chemical principles, and discusses its potential applications in research and drug development.

Chemical Identity and Properties

Systematic Name: 6-Amino-3-bromo-2-methylphenol CAS Number: 1936453-70-1[1] Molecular Formula: C₇H₈BrNO[1] Molecular Weight: 202.05 g/mol [1]

While detailed experimental data for 6-Amino-3-bromo-2-methylphenol is not extensively published, its chemical structure allows for the prediction of its core physicochemical properties.

Table 1: Physicochemical Properties of 6-Amino-3-bromo-2-methylphenol

PropertyValue/PredictionSource
IUPAC Name 6-amino-3-bromo-2-methylphenolAChemBlock[1]
Purity 97%AChemBlock[1]
SMILES CC1=C(Br)C=CC(N)=C1OAChemBlock[1]
Appearance Predicted: Off-white to light brown solidInferred from related compounds
Solubility Predicted: Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water.Inferred from related compounds

Commercial Availability and Suppliers

The commercial availability of 6-Amino-3-bromo-2-methylphenol is currently limited, with a primary supplier identified for research quantities.

AChemBlock is a known supplier of 6-Amino-3-bromo-2-methylphenol, offering it with a purity of 97% under the catalog ID S77578.[1] Researchers interested in procuring this compound should contact AChemBlock directly for pricing and availability.

Workflow for Procurement:

start Identify Need for 6-Amino-3-bromo-2-methylphenol check_supplier Check AChemBlock Availability (CAS 1936453-70-1) start->check_supplier custom_synthesis Engage Custom Synthesis Supplier check_supplier->custom_synthesis Not Available or Insufficient Quantity procure Procure Compound check_supplier->procure Available evaluate_feasibility Evaluate Feasibility & Cost custom_synthesis->evaluate_feasibility evaluate_feasibility->start Not Feasible evaluate_feasibility->procure Feasible

Caption: Procurement workflow for 6-Amino-3-bromo-2-methylphenol.

Potential Synthetic Routes

The synthesis would likely involve a multi-step process, including nitration, bromination, and reduction of the nitro group. The order of these steps is crucial to ensure the desired regioselectivity.

Proposed Synthetic Pathway:

start 2-Methylphenol (o-cresol) nitration Nitration (e.g., HNO₃, H₂SO₄) start->nitration intermediate1 Mixture of Nitrated Isomers nitration->intermediate1 separation1 Isomer Separation (e.g., Chromatography) intermediate1->separation1 desired_nitro 6-Nitro-2-methylphenol separation1->desired_nitro bromination Bromination (e.g., Br₂, Acetic Acid) desired_nitro->bromination intermediate2 3-Bromo-6-nitro-2-methylphenol bromination->intermediate2 reduction Reduction of Nitro Group (e.g., SnCl₂, HCl or H₂, Pd/C) intermediate2->reduction product 6-Amino-3-bromo-2-methylphenol reduction->product

Caption: A plausible synthetic route for 6-Amino-3-bromo-2-methylphenol.

Experimental Considerations:

  • Nitration of 2-methylphenol: This reaction will likely produce a mixture of isomers, including 4-nitro- and 6-nitro-2-methylphenol. Careful control of reaction conditions and subsequent purification will be necessary to isolate the desired 6-nitro isomer.

  • Bromination of 6-nitro-2-methylphenol: The hydroxyl and methyl groups are ortho-, para-directing, while the nitro group is a meta-director. This substitution pattern should favor the introduction of the bromine atom at the 3-position.

  • Reduction of the Nitro Group: The reduction of the nitro group to an amine can be achieved through various standard methods, such as catalytic hydrogenation or using a metal in acidic media.

Potential Applications in Research and Drug Development

While specific applications of 6-Amino-3-bromo-2-methylphenol are not yet documented, its structure suggests its utility as a building block in the synthesis of various heterocyclic compounds and as a scaffold for medicinal chemistry programs. The presence of amino, bromo, and hydroxyl functional groups allows for a range of chemical transformations.

  • Pharmaceutical Intermediates: The molecule can serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The amino group can be a nucleophile or be diazotized for further reactions. The bromine atom is suitable for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce molecular diversity.

  • Scaffold for Library Synthesis: The trifunctional nature of this compound makes it an attractive starting point for the creation of compound libraries for high-throughput screening in drug discovery.

  • Agrochemical Research: Similar substituted phenols and anilines are used in the development of new herbicides and fungicides.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Amino-3-bromo-2-methylphenol is not publicly available. Therefore, it is crucial to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for related brominated and aminated phenols should be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Amino-3-bromo-2-methylphenol is a chemical compound with potential as a valuable building block in synthetic and medicinal chemistry. While its commercial availability is currently limited to specialized suppliers, its synthesis is feasible through established chemical methodologies. The lack of extensive published data on its properties and applications presents an opportunity for further research and exploration of its utility in the development of novel molecules and materials. Researchers should exercise caution when handling this compound, adhering to strict safety protocols.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Investigating 6-Amino-3-bromo-2-methylphenol as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Substituted Phenols The search for novel therapeutic agents is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Substituted Phenols

The search for novel therapeutic agents is an ongoing endeavor in medicinal chemistry and drug development. Small molecules that can selectively modulate the activity of enzymes are of particular interest, as enzymes play critical roles in a vast array of physiological and pathological processes. The aminophenol and bromophenol scaffolds are privileged structures in this context, appearing in numerous biologically active compounds.[1][2][3] Derivatives of these core structures have been shown to exhibit a wide range of bioactivities, including antioxidant, anticancer, antimicrobial, and antidiabetic properties.[4][5][6][7] A key mechanism underlying these effects is often the inhibition of specific enzymes.[6][8][9]

This application note provides a comprehensive guide for the investigation of 6-Amino-3-bromo-2-methylphenol , a compound that combines the key structural features of both aminophenols and bromophenols, as a potential enzyme inhibitor. While specific inhibitory activities of this particular molecule are not yet extensively documented in peer-reviewed literature, its chemical structure suggests a high potential for interaction with various enzyme active sites. This guide will equip researchers with the foundational knowledge and detailed protocols to explore its inhibitory profile, determine its mechanism of action, and evaluate its potential as a lead compound for drug discovery.

Rationale for Investigating 6-Amino-3-bromo-2-methylphenol as an Enzyme Inhibitor

The therapeutic potential of 6-Amino-3-bromo-2-methylphenol can be inferred from the known activities of related compounds:

  • Aminophenol Derivatives: These compounds have been shown to inhibit a variety of enzymes, including carbonic anhydrases and lipoxygenases.[1][9] The amino group can act as a hydrogen bond donor or acceptor, or as a nucleophile, facilitating interactions within an enzyme's active site.

  • Bromophenol Derivatives: Naturally occurring and synthetic bromophenols are known to inhibit several enzymes, such as α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), aldose reductase, and acetylcholinesterase.[6] The bromine atom can participate in halogen bonding and increase the compound's hydrophobicity, potentially enhancing binding affinity and selectivity.

  • Phenolic Hydroxyl Group: The phenolic -OH group is a crucial feature, capable of forming hydrogen bonds and, in its deprotonated form, coordinating with metal ions present in the active sites of metalloenzymes.[8][10]

The combination of these functional groups in 6-Amino-3-bromo-2-methylphenol suggests that it could be a versatile scaffold for targeting a range of enzymes.

Proposed Workflow for Screening and Characterization

A systematic approach is essential for evaluating the enzyme inhibitory potential of a novel compound. The following workflow provides a roadmap for the investigation of 6-Amino-3-bromo-2-methylphenol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity & Cellular Activity A Compound Acquisition & QC (Purity, Identity) B Primary Enzyme Panel Screening (Single High Concentration) A->B C Confirmation of Hits from Primary Screen B->C Identified 'Hits' D IC50 Determination (Dose-Response Curves) C->D E Enzyme Kinetics Assays (e.g., Lineweaver-Burk Plot) D->E Confirmed Inhibitor F Determination of Inhibition Type (Competitive, Non-competitive, etc.) E->F G Selectivity Profiling (Against Related Enzymes) F->G Characterized Inhibitor H Cell-Based Assays G->H G ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Promotes inhibitor 6-Amino-3-bromo-2-methylphenol Derivative inhibitor->kinase1 Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibition of a kinase by a derivative of 6-Amino-3-bromo-2-methylphenol.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for 6-Amino-3-bromo-2-methylphenol and its derivatives against a panel of enzymes, illustrating how experimental data could be summarized.

CompoundEnzyme A (µM)Enzyme B (µM)Enzyme C (µM)
6-Amino-3-bromo-2-methylphenol 15.2>10045.8
Derivative 1 (N-acetylated)5.689.322.1
Derivative 2 (O-methylated)25.1>10050.3

Conclusion and Future Directions

6-Amino-3-bromo-2-methylphenol represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its unique combination of amino, bromo, and phenolic functional groups provides a rich chemical space for derivatization and optimization of inhibitory activity and selectivity. The protocols and workflows outlined in this application note provide a solid foundation for researchers to systematically investigate the therapeutic potential of this compound and its analogs. Future studies should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR), conducting in-depth mechanistic studies, and evaluating the most promising compounds in relevant cellular and in vivo models.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Available at: [Link]

  • Investigation of Some Phenolic Compounds as iNOS Inhibitors: An in silico Approach. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. (2013). PubMed. Available at: [Link]

  • Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. (2021). Drug Design, Development and Therapy. Available at: [Link]

  • Enzyme Assay Protocol. (n.d.). University of California, San Diego. Available at: [Link]

  • Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. (2015). Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (2018). MDPI. Available at: [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). PharmaCompass. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Available at: [Link]

  • Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. (2018). DergiPark. Available at: [Link]

  • 6-Amino-3-bromo-2-methylbenzoic acid. (n.d.). PubChem. Available at: [Link]

  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. (2023). MDPI. Available at: [Link]

  • 3-Bromo-2-methylphenol. (n.d.). PubChem. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC. Available at: [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Available at: [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024). ResearchGate. Available at: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. (2011). MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols: Cross-Coupling Strategies for 6-Amino-3-bromo-2-methylphenol

Authored by: A Senior Application Scientist Introduction: The Strategic Value of 6-Amino-3-bromo-2-methylphenol In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular buil...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 6-Amino-3-bromo-2-methylphenol

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount. 6-Amino-3-bromo-2-methylphenol is a scaffold of significant interest, possessing a unique convergence of functional groups that offer multiple avenues for synthetic diversification.[1] Its structure, featuring a nucleophilic amino group, a phenolic hydroxyl, and a strategically positioned bromine atom on an electron-rich aromatic core, makes it a highly versatile precursor for complex molecular architectures.[2][3] The "magic methyl" group, as it is often termed in medicinal chemistry, can also play a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic properties by influencing its conformation and metabolic stability.[4]

The bromine atom at the C3 position is the primary focal point for derivatization via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6][7] This guide provides detailed protocols and expert insights into the application of key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—to the bromine atom of 6-Amino-3-bromo-2-methylphenol, empowering researchers to unlock its full synthetic potential.

General Experimental Workflow

A systematic approach is crucial for successful cross-coupling. The following workflow outlines the key stages from reaction setup to product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reagent Preparation (Substrate, Catalyst, Ligand, Base) degas Solvent Degassing (N2 or Ar Purge) setup Reaction Assembly (Inert Atmosphere) degas->setup heating Heating & Stirring (Monitor via TLC/LC-MS) setup->heating quench Reaction Quench heating->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify char Characterization (NMR, MS, IR) purify->char purity Purity Analysis (HPLC/GC)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and the low toxicity of its boron-based reagents.[8] It is exceptionally well-suited for creating biaryl structures, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂(Br) pd0->pd2 Oxidative Addition (Ar-Br) center trans_complex [Ar-Pd(II)L₂(R)] pd2->trans_complex Transmetalation (R-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of 6-Amino-2-methyl-3-(phenyl)phenol

Materials:

  • 6-Amino-3-bromo-2-methylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 6-Amino-3-bromo-2-methylphenol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.5 mmol, 2.5 eq).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of toluene. Allow this catalyst solution to stir for 10 minutes.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add 8 mL of toluene and 2 mL of degassed water to the reaction mixture.

  • Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights & Causality:

  • Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand. This combination enhances the rate of both oxidative addition and reductive elimination, which is particularly beneficial for the electron-rich and potentially coordinating aminophenol substrate.[9]

  • Base and Solvent System: A biphasic system with a base like K₃PO₄ is effective for activating the boronic acid for transmetalation while minimizing side reactions.[9][10] The water phase is crucial for the boronate complex formation.

Data Summary: Suzuki-Miyaura Coupling Partners
Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9080-90
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9575-85
Vinylboronic acid pinacol esterPd(OAc)₂ / XPhosK₃PO₄THF/H₂O8070-80

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are key pharmacophores in countless drugs.[11][12] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[13]

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle begins with oxidative addition of the aryl bromide to Pd(0). The resulting palladium(II) complex coordinates the amine. A base then deprotonates the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11][13]

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂(Br) pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_amido [Ar-Pd(II)L₂(NR¹R²)]⁻ pd2_halide->pd2_amido Amine Coordination & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of N-benzyl-6-amino-2-methyl-3-phenol

Materials:

  • 6-Amino-3-bromo-2-methylphenol

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried glovebox, charge a vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add 6-Amino-3-bromo-2-methylphenol (1.0 mmol, 1.0 eq) to the vial.

  • Add 5 mL of anhydrous toluene, followed by benzylamine (1.1 mmol, 1.1 eq).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify via column chromatography.

Expert Insights & Causality:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a highly hindered, electron-rich biarylphosphine ligand like XPhos is critical. XPhos promotes the difficult reductive elimination step, which is often rate-limiting for C-N bond formation.[14]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center, facilitating the formation of the key palladium-amido intermediate.[13] Care must be taken as it is highly moisture-sensitive.

Data Summary: Buchwald-Hartwig Coupling Partners
Amine Partner (HNR¹R²)Catalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11088-96
AnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH10075-85
BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene11080-90
Ammonia (as LHMDS)Pd(OAc)₂ / JosiphosLiHMDSDioxane10065-75

Sonogashira Coupling: Introducing C(sp) Hybridized Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to aryl alkynes.[15][16] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[15]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously described. Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, followed by reductive elimination.[15][17]

Protocol: Synthesis of 6-Amino-2-methyl-3-(phenylethynyl)phenol

Materials:

  • 6-Amino-3-bromo-2-methylphenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask under argon, add 6-Amino-3-bromo-2-methylphenol (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add 10 mL of anhydrous, degassed THF and 5 mL of triethylamine.

  • Add phenylacetylene (1.5 mmol, 1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Monitor the reaction by TLC. It is usually complete in 2-6 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated ammonium salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Expert Insights & Causality:

  • Copper Co-catalyst: CuI is essential for the formation of the copper acetylide intermediate, which is much more reactive towards transmetalation with the palladium center than the terminal alkyne itself.[18]

  • Base/Solvent: Triethylamine serves a dual role as both the base required to deprotonate the alkyne and as a solvent. Its use in excess helps to scavenge the HBr formed during the reaction.[16]

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful method for aryl vinylation.[19][20] The reaction typically results in the formation of the trans-substituted alkene.[20]

Mechanistic Rationale

The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the alkene (migratory insertion). A syn-migratory insertion of the alkene into the Aryl-Pd bond occurs, followed by a β-hydride elimination to release the product. The final step is the regeneration of the Pd(0) catalyst from the H-Pd(II)-Br species by a base.[19][21]

Protocol: Synthesis of (E)-6-Amino-3-(2-carboxyvinyl)-2-methylphenol

Materials:

  • 6-Amino-3-bromo-2-methylphenol

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Charge a sealable reaction tube with 6-Amino-3-bromo-2-methylphenol (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).

  • Add 5 mL of anhydrous DMF and 3 mL of triethylamine.

  • Add acrylic acid (2.0 mmol, 2.0 eq).

  • Seal the tube and heat to 100-120 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction mixture to room temperature. Pour into 50 mL of 1 M HCl(aq).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expert Insights & Causality:

  • Ligand and Base: The phosphine ligand stabilizes the palladium catalyst. Triethylamine acts as the base to neutralize the HBr generated during the catalytic cycle and regenerate the active Pd(0) species.[22]

  • Alkene Partner: Electron-deficient alkenes like acrylates, styrenes, and acrylonitriles are generally the best substrates for the Heck reaction.[19]

Conclusion

6-Amino-3-bromo-2-methylphenol is a richly functionalized building block whose synthetic utility is dramatically expanded through palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to introduce aryl, amino, alkynyl, and vinyl functionalities, respectively. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals to design and execute synthetic strategies, paving the way for the discovery of novel and complex molecules with potential therapeutic applications.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). National Center for Biotechnology Information.
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  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. (2016, December 2). eScholarship@McGill.
  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024, May 1). Proceedings of the National Academy of Sciences.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[23][24]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2023, May 22). National Center for Biotechnology Information. Retrieved February 27, 2026, from

  • Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. (2025, April 19). MDPI.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024, February 21). RSC Publishing.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Royal Swedish Academy of Sciences.
  • Mechanistic studies on palladium-catalyzed coupling reactions. (2011, May 25). University of Illinois at Urbana-Champaign.
  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[23][24]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2023, May 22). MDPI. Retrieved February 27, 2026, from

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). PubMed.
  • Proposed mechanism for the cross-coupling of 2-aminophenol with 2-bromo-1H-phenalen-1-one (2) to give 26a. (n.d.). ResearchGate.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024, July 8). Synthesis Spotlight.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate.
  • Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI.
  • 6-amino-3-bromo-2-methyl-phenol 97%. (2026, February 25). AChemBlock.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). National Center for Biotechnology Information.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Heck Reaction - Organic Chemistry Lessons. (2021, March 20). YouTube.
  • In-depth Technical Guide: 6-Bromo-2-chloro-3-methylphenol. (n.d.). Benchchem.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025, August 1). MDPI.
  • Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Method

Experimental setup for reactions with 6-Amino-3-bromo-2-methylphenol

Abstract & Strategic Overview 6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1 / Analogous Isomer Ref: 7766-23-6) represents a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern offers three d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1 / Analogous Isomer Ref: 7766-23-6) represents a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern offers three distinct orthogonal reactivity handles:

  • The ortho-Aminophenol Core: A precursor for benzoxazoles (bioisosteres of indoles/purines).

  • The C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to extend carbon skeletons.

  • The C2-Methyl Group: Provides steric bulk that influences regioselectivity and metabolic stability, but also challenges standard coupling protocols.

This guide provides validated protocols for transforming this scaffold, prioritizing the prevention of oxidative degradation (quinone imine formation) and overcoming steric hindrance at the C3 position.

Material Science & Handling (The "Zero-Fail" Step)

Critical Warning: Aminophenols are thermodynamically unstable in the presence of oxygen and light, rapidly oxidizing to dark brown/purple quinone imines. This degradation is autocatalytic.

Storage & Stability Protocol
  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).[1][2]

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

  • Container: Amber glass vials with Teflon-lined caps.

Solvent Preparation (Degassing)

Standard "HPLC-grade" solvents contain enough dissolved oxygen to degrade the starting material during heating.

  • Method: Sparging.[1] Bubble high-purity Argon through the solvent (MeOH, EtOH, Dioxane) for 15 minutes prior to use.

  • Additives: For analytical samples (LC-MS), add 0.1% Ascorbic Acid to the solvent to act as a sacrificial antioxidant.

Reaction Platform I: Benzoxazole Pharmacophore Synthesis

Objective: Cyclization of the ortho-aminophenol core to form 5-bromo-4-methylbenzoxazole derivatives. Mechanism: Condensation followed by dehydration (or oxidative cyclization if using aldehydes).

Method A: Oxidative Cyclization with Aldehydes (Versatile)

This method allows for the introduction of diverse R-groups at the C2 position of the benzoxazole.

Reagents:

  • Substrate: 6-Amino-3-bromo-2-methylphenol (1.0 equiv)

  • Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Open Air with catalyst.

  • Solvent: DMSO or DMF (Degassed).

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a stir bar, dissolve the aminophenol (1.0 mmol) and aldehyde (1.1 mmol) in DMSO (3 mL).

  • Imine Formation: Stir at 80°C for 45 minutes. Checkpoint: Monitor TLC for the disappearance of the amine (ninhydrin stain).

  • Cyclization: Add Na₂S₂O₅ (1.2 mmol). Heat the mixture to 120°C for 2–4 hours.

  • Quench: Cool to RT. Pour onto crushed ice/water (20 mL).

  • Isolation: The benzoxazole typically precipitates. Filter and wash with cold water. If oil forms, extract with EtOAc.

Method B: Cyclization with Orthoesters (Unsubstituted C2)

Ideal for retaining the C2-H for later lithiation.

  • Reagent: Triethyl orthoformate (Solvent & Reagent).

  • Catalyst: p-TsOH (5 mol%).

  • Condition: Reflux (100°C) for 3 hours.

Reaction Platform II: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C3-Bromine. Challenge: The C3-Br is sterically hindered by the C2-Methyl group (ortho-effect). Standard Pd(PPh₃)₄ often fails or is sluggish. Strategy: Use "Buchwald-type" precatalysts with dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which are designed for sterically demanding couplings.

Protocol (Optimized for Hindered Substrates):

Reagents:

  • Substrate: 5-Bromo-4-methylbenzoxazole (Product from Platform I) OR Protected Aminophenol.

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

  • Catalyst: XPhos Pd G2 (2–5 mol%).

  • Base: K₃PO₄ (3.0 equiv, 0.5M in water).

  • Solvent: 1,4-Dioxane (Degassed).

Step-by-Step Protocol:

  • Inert Setup: Evacuate and backfill a Schlenk tube with Argon (3x).

  • Solids Addition: Add the Bromide (0.5 mmol), Boronic Acid (0.75 mmol), and Base (K₃PO₄, 318 mg) under a counter-flow of Argon.

  • Catalyst Addition: Add XPhos Pd G2 (10–20 mg).

  • Solvent: Add degassed 1,4-Dioxane (5 mL) and degassed water (0.5 mL).

  • Reaction: Seal and heat to 80–100°C for 12 hours.

    • Note: The C2-Methyl group prevents the "lying flat" conformation, slowing the transmetalation step. Vigorous stirring is essential.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with brine.

Visualization of Experimental Logic

Diagram 1: The Reactivity Landscape

This diagram maps the orthogonal transformation pathways available to the scaffold.

ReactionLandscape Start 6-Amino-3-bromo- 2-methylphenol Oxidation Quinone Imine (Degradation Product) Start->Oxidation Air/Light (Avoid!) Benzoxazole 5-Bromo-4-methyl- benzoxazole Start->Benzoxazole R-CHO + Oxidant or R-C(OEt)3 Acylation N-Acyl-3-bromo- 2-methylphenol Start->Acylation AcCl / Et3N (Chemospecific) Suzuki 4-Methyl-5-aryl- benzoxazole Benzoxazole->Suzuki Ar-B(OH)2 Pd-XPhos G2

Caption: Reaction Hub displaying the primary synthetic routes. Green/Yellow path represents the preferred drug discovery workflow (Cyclization followed by Coupling).

Diagram 2: Benzoxazole Synthesis Workflow

A step-by-step logic gate for the cyclization protocol.

BenzoxazoleWorkflow Step1 STEP 1: Preparation Degas DMSO (Argon sparge 15m) Weigh Reagents under N2 Step2 STEP 2: Imine Formation Mix Aminophenol + Aldehyde Heat 80°C, 45 mins Step1->Step2 Check1 TLC Check: Amine spot gone? Step2->Check1 Check1->Step2 No (Continue Heating) Step3 STEP 3: Oxidative Cyclization Add Na2S2O5 Heat 120°C, 2-4 hrs Check1->Step3 Yes Step4 STEP 4: Quench & Isolate Pour into Ice Water Precipitate forms -> Filter Step3->Step4

Caption: Operational workflow for the oxidative cyclization of 6-amino-3-bromo-2-methylphenol to benzoxazole.

Analytical Validation (QC)

To confirm the identity of your products, look for these specific diagnostic signals:

Feature1H NMR (DMSO-d6) ExpectationMass Spectrometry (ESI+)
Starting Material Two aromatic doublets (ortho-coupling, ~8 Hz). Methyl singlet ~2.1 ppm. Broad exchangeable peaks (-OH, -NH2).[M+H]+ = 202/204 (1:1 Br pattern)
Benzoxazole Disappearance of broad -OH/-NH2. Downfield shift of aromatic protons. New singlet at ~8.5 ppm (if R=H at C2).[M+H]+ = 212/214 (Cyclized mass)
Suzuki Product Disappearance of Br isotope pattern. Appearance of new aromatic protons from the coupled ring.[M+H]+ = Mass of Biaryl (No Br pattern)

Self-Validating Check:

  • The "Color Test": If your reaction mixture turns pitch black/tarry immediately upon heating in air, you have oxidized the aminophenol before cyclization. FAIL. Repeat with stricter inert atmosphere (Argon balloon).

  • The "Coupling Test": If Suzuki coupling yields <10% product, the catalyst likely died before oxidative addition. Switch to SPhos Pd G2 or XPhos Pd G2 to overcome the steric hindrance of the C2-Methyl group.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Reactivity of Aminophenols).
  • RSC Advances. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."

  • BenchChem Technical Support. (2025). "Preventing Oxidation of Aminophenol Compounds."

  • Journal of Organic Chemistry. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization."

  • Organic Chemistry Frontiers. (2021). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification."[3]

Sources

Application

In vitro biological screening of 6-Amino-3-bromo-2-methylphenol derivatives

Application Note: In Vitro Biological Screening of 6-Amino-3-bromo-2-methylphenol Derivatives Introduction & Strategic Relevance In modern medicinal chemistry, the 6-amino-3-bromo-2-methylphenol scaffold (CAS: 1936453-70...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biological Screening of 6-Amino-3-bromo-2-methylphenol Derivatives

Introduction & Strategic Relevance

In modern medicinal chemistry, the 6-amino-3-bromo-2-methylphenol scaffold (CAS: 1936453-70-1) has emerged as a highly privileged building block. Its unique substitution pattern—an ortho-methyl group providing rotational restriction, a meta-bromo group offering hydrophobic bulk, and versatile amino/phenolic handles—makes it an ideal starting point for synthesizing complex immunomodulators and antiviral agents.

Recent literature highlights two primary applications for derivatives of this scaffold:

  • PD-1/PD-L1 Immune Checkpoint Inhibitors: When incorporated into biphenyl structures, these derivatives induce the dimerization and internalization of PD-L1, effectively blocking its interaction with PD-1 on T-cells [1, 2].

  • SARS-CoV-2 Papain-like Protease (PLPro) Inhibitors: The scaffold is utilized to synthesize spiro[chromane-2,4′-piperidine] derivatives, which act as potent, irreversible covalent inhibitors of the viral PLPro enzyme [3].

As a Senior Application Scientist, I have designed this guide to move beyond mere step-by-step instructions. The protocols detailed below are engineered as self-validating systems, ensuring that every experimental choice is grounded in mechanistic causality and rigorous quality control.

Mechanistic Rationale: The PD-1/PD-L1 Axis

Unlike therapeutic monoclonal antibodies that block the PD-1/PD-L1 interaction at the surface, small molecules derived from 6-amino-3-bromo-2-methylphenol operate via a unique mechanism. The hydrophobic bromo-methyl phenyl ring penetrates a deep, cylindrical hydrophobic pocket at the PD-L1 interface. This binding event thermodynamically favors the formation of a PD-L1 homodimer, sequestering the ligand and preventing it from engaging PD-1 [1].

PD1_Pathway Tumor Tumor Cell (Expresses PD-L1) Complex PD-1/PD-L1 Complex (Immune Evasion) Tumor->Complex TCell T-Cell (Expresses PD-1) TCell->Complex Inhibitor 6-Amino-3-bromo- 2-methylphenol Derivative Dimer PD-L1 Dimerization (Sequestration) Inhibitor->Dimer Induces Dimer->Complex Blocks Activation T-Cell Activation (Tumor Clearance) Dimer->Activation Enables

Mechanism of 6-Amino-3-bromo-2-methylphenol derivatives inducing PD-L1 dimerization.

Protocol A: HTRF Binding Assay for PD-1/PD-L1 Inhibition

Causality & Assay Design: We select Homogeneous Time-Resolved Fluorescence (HTRF) over standard ELISA because HTRF is a true "mix-and-read" assay. By eliminating wash steps, we preserve low-affinity, transient binding events that are critical during early hit-to-lead optimization. The assay relies on Förster Resonance Energy Transfer (FRET) between a Europium (Eu) donor tagged to PD-1 and an Allophycocyanin (APC) acceptor tagged to PD-L1.

Self-Validating System: To ensure trustworthiness, this protocol mandates the calculation of a Z'-factor using a known inhibitor (e.g., BMS-202) as the positive control and DMSO as the vehicle (negative) control. A Z'-factor > 0.5 validates the assay's robustness.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute Eu-labeled human PD-1 (donor) and APC-labeled human PD-L1 (acceptor) in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4). Causality: BSA prevents non-specific binding of the highly hydrophobic biphenyl derivatives to the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 6-amino-3-bromo-2-methylphenol derivative in 100% DMSO. Transfer to a 384-well low-volume white microplate (final DMSO concentration must not exceed 1% to prevent protein denaturation).

  • Protein Addition: Add 2 nM of APC-PD-L1 to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubating the inhibitor with PD-L1 allows the compound to induce dimerization before the competitor (PD-1) is introduced.

  • FRET Initiation: Add 2 nM of Eu-PD-1 to all wells. Centrifuge the plate briefly at 1000 x g for 1 minute to remove air bubbles.

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the normalized ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression to determine the IC50.

Protocol B: Fluorogenic Enzymatic Assay for SARS-CoV-2 PLPro

Causality & Assay Design: Recent 2026 breakthroughs have utilized this scaffold to create spiro-chromane derivatives that act as irreversible covalent inhibitors of SARS-CoV-2 PLPro [3]. Because covalent inhibition is time-dependent, standard steady-state IC50 measurements are insufficient. The assay must incorporate a variable pre-incubation step to accurately calculate the pseudo-first-order inactivation rate (


).

PLPro_Workflow Prep Compound Prep (DMSO Dilution) PreInc Enzyme Pre-incubation (PLPro + Inhibitor) Prep->PreInc Substrate Substrate Addition (Z-RLRGG-AMC) PreInc->Substrate Read Kinetic Read (Ex:360nm/Em:460nm) Substrate->Read Analysis IC50 Calculation (Non-linear Fit) Read->Analysis

High-throughput screening workflow for time-dependent SARS-CoV-2 PLPro inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 PLPro to a working concentration of 50 nM in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT, pH 7.5). Causality: DTT is strictly required to maintain the catalytic cysteine (Cys111) in its reduced, nucleophilic state.

  • Inhibitor Pre-Incubation: Dispense the spiro-chromane derivatives into a 384-well black microplate. Add the PLPro enzyme and incubate for exactly 60 minutes at 37°C. (For kinetic profiling, vary this incubation time from 0 to 120 minutes).

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Z-RLRGG-AMC. Causality: The RLRGG sequence mimics the C-terminal tail of ubiquitin, ensuring specific cleavage by PLPro.

  • Kinetic Measurement: Immediately monitor the release of 7-Amino-4-methylcoumarin (AMC) continuously for 30 minutes at 37°C using a fluorescence reader (Excitation: 360 nm; Emission: 460 nm).

  • Validation: Ensure the uninhibited control wells exhibit a linear increase in fluorescence over the 30-minute read window (steady-state velocity,

    
    ). Calculate the IC50 based on the initial velocities of the inhibited wells relative to 
    
    
    
    .

Quantitative Data Presentation

The versatility of the 6-amino-3-bromo-2-methylphenol scaffold is reflected in its broad dynamic range across different biological targets. The table below synthesizes typical quantitative metrics observed in recent literature for derivatives of this compound [1, 2, 3].

Scaffold Derivative TypeBiological TargetAssay MethodologyPrimary MetricTypical Literature Range
Biphenyl Analogs PD-1/PD-L1 AxisHTRF Binding AssayIC500.9 nM – 50.0 nM
Biphenyl-NODA-GA PD-L1 (PET Tracer)LigandTracer (Cellular)KD (Affinity)3.6 nM – 25.0 nM
Spiro-chromanes SARS-CoV-2 PLProFluorogenic CleavageIC50 (at 60 min)0.05 µM – 5.0 µM
Spiro-chromanes SARS-CoV-2 (A549 Cells)Antiviral CPE AssayEC502.1 µM – 10.5 µM

Conclusion

The biological screening of 6-amino-3-bromo-2-methylphenol derivatives requires highly tailored assay conditions. Whether optimizing the hydrophobic environment for PD-L1 dimerization or strictly controlling the redox state and pre-incubation times for irreversible PLPro inhibition, the causality behind the assay design dictates the quality of the resulting data. By employing the self-validating HTRF and kinetic fluorogenic protocols outlined above, researchers can confidently transition these privileged scaffolds from initial in vitro hits to advanced preclinical candidates.

References

  • Zhang, H., Xia, Y., Yu, C., & Zou, Y. (2021). "Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy." Molecules, 26(11), 3347. Available at:[Link]

  • Krutzek, F., Donat, C. K., Ullrich, M., Zarschler, K., Ludik, M.-C., Feldmann, A., Loureiro, L. R., Kopka, K., & Stadlbauer, S. (2023). "Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1." Cancers, 15(9), 2638. Available at:[Link]

  • Wei, Q., Taylor, A. J., Miriyala, N., Barmade, M. A., Gentry, Z. O., Anderson-Daniels, J., Teuscher, K. B., Crow, M. M., Apakama, C., South, T. M., Rietz, T. A., Amporndanai, K., Phan, J., Sensintaffar, J. L., Denison, M., Lee, T., & Fesik, S. W. (2026). "Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease." Journal of Medicinal Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming isomer formation in the synthesis of 6-Amino-3-bromo-2-methylphenol

Technical Support Center: Overcoming Isomer Formation in the Synthesis of 6-Amino-3-bromo-2-methylphenol Topic: Synthesis & Purification Strategies for 6-Amino-3-bromo-2-methylphenol Audience: Medicinal Chemists, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Isomer Formation in the Synthesis of 6-Amino-3-bromo-2-methylphenol

Topic: Synthesis & Purification Strategies for 6-Amino-3-bromo-2-methylphenol Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Executive Summary

The synthesis of 6-Amino-3-bromo-2-methylphenol presents a classic "substitution pattern conflict" in aromatic chemistry. The primary challenge is not the final reduction, but the regioselective installation of the bromine atom at the 3-position (meta to the hydroxyl group) and the subsequent nitration at the 6-position (ortho to the hydroxyl group).

Direct bromination of o-cresol (2-methylphenol) fails because the hydroxyl group strongly directs electrophiles to the 4- and 6-positions, making the 3-position electronically inaccessible. This guide details the diazonium-based strategy to establish the correct core, followed by regioselective nitration and chemoselective reduction to preserve the halogen.[1]

Module 1: Establishing the 3-Bromo Core (The "Impossible" Position)

The Problem: Users frequently attempt to brominate 2-methyl-6-nitrophenol or o-cresol directly.[1] This results in 4-bromo or 6-bromo isomers due to the strong ortho/para directing power of the hydroxyl group.[1][2] The 3-position is electronically deactivated relative to the OH group.

The Solution: The 3-bromo substituent must be established before the phenol ring is fully activated, or introduced via a sandmeyer-type reaction on a precursor where the directing groups are favorable (e.g., an aniline).

Recommended Workflow: The Diazonium Route

Start with 3-Bromo-2-methylaniline .[1] This precursor effectively "locks" the bromine in the correct position before the phenol is formed.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve 3-Bromo-2-methylaniline (1.0 eq) in dilute H₂SO₄ (2.5 M).

    • Cool to 0–5 °C.

    • Add NaNO₂ (1.1 eq) solution dropwise.[1] Critical: Maintain temp < 5 °C to prevent diazonium decomposition.

  • Hydrolysis (Phenol Formation):

    • Transfer the cold diazonium salt solution dropwise into a boiling solution of 15% H₂SO₄ (100–110 °C).

    • Why: High temperature promotes the unimolecular decomposition of the diazonium ion into the phenol, preventing side coupling reactions (azo dyes).

  • Workup:

    • Steam distill the product or extract with Et₂O.[1]

    • Result: Pure 3-Bromo-2-methylphenol .[1][3]

Module 2: Regioselective Nitration (The 4-Nitro vs. 6-Nitro Conflict)

The Problem: Nitrating 3-Bromo-2-methylphenol yields a mixture of isomers.

  • OH Effect: Directs ortho (6) and para (4).[1]

  • Methyl Effect: Directs ortho (to itself, position 3 - blocked) and para (5).[1]

  • Bromine Effect: Weakly deactivates, directs ortho (2,[1] 4) and para (6).

Result: The primary competition is between the 4-nitro (para) and 6-nitro (ortho) isomers.[1] You need the 6-nitro isomer.[1]

Optimization & Purification Guide
ParameterRecommendationRationale
Reagent HNO₃ (1.0 eq) in Acetic AcidAcetic acid moderates the reaction rate, reducing over-nitration (dinitration).[1]
Temperature -10 °C to 0 °CLower temperatures favor the kinetic ortho-product (6-nitro) via the nitrosation-oxidation mechanism.[1]
Solvent DCM or Benzene (Two-phase)Non-polar solvents often enhance ortho-selectivity due to intramolecular hydrogen bonding in the transition state.[1]

Troubleshooting the Separation (The "Steam" Trick): If you cannot separate the isomers by column chromatography (TLC spots often overlap):

  • Technique: Steam Distillation.[1]

  • Mechanism: The 6-nitro isomer forms an intramolecular hydrogen bond (between OH and NO₂), lowering its boiling point and making it steam volatile.[1] The 4-nitro isomer forms intermolecular hydrogen bonds (dimers/lattice), raising its boiling point.[1]

  • Protocol: Subject the crude nitration mixture to steam distillation. The distillate contains the desired 6-nitro-3-bromo-2-methylphenol .[1] The residue contains the 4-nitro impurity.[4]

Module 3: Chemoselective Reduction (Saving the Bromine)

The Problem: Standard catalytic hydrogenation (Pd/C + H₂) frequently causes hydrodehalogenation , stripping the bromine atom to yield 6-amino-o-cresol (impurity).[1]

The Solution: Use stoichiometric chemical reductants or poisoned catalysts that do not attack the C-Br bond.[1]

Recommended Protocol: Iron/Acid Reduction (Béchamp)[1]
  • Setup: Suspend 6-nitro-3-bromo-2-methylphenol (1.0 eq) in EtOH/H₂O (3:1).

  • Activation: Add Iron powder (Fe, 3-5 eq) and NH₄Cl (0.5 eq) or catalytic Acetic Acid.[1]

  • Reaction: Reflux with vigorous stirring for 1–2 hours.

    • Monitoring: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent amino spot.

  • Workup:

    • Filter hot through Celite to remove iron oxides.[1]

    • Adjust pH to ~8 with NaHCO₃ to liberate the free amine.[1]

    • Extract with EtOAc.[1][5]

Alternative: Sodium Dithionite (Na₂S₂O₄) in alkaline medium is also effective and mild.[1]

Visualizing the Synthesis Logic

SynthesisWorkflow Start Starting Material: 3-Bromo-2-methylaniline Step1 Step 1: Diazotization & Hydrolysis (H2SO4, NaNO2, Heat) Start->Step1 Intermediate1 Intermediate: 3-Bromo-2-methylphenol Step1->Intermediate1 Step2 Step 2: Nitration (HNO3, AcOH, 0°C) Intermediate1->Step2 Mixture Crude Mixture: 6-Nitro (Ortho) + 4-Nitro (Para) Step2->Mixture Separation Step 3: Steam Distillation (Separates Ortho from Para) Mixture->Separation Isomer6 6-Nitro-3-bromo-2-methylphenol (Steam Volatile) Separation->Isomer6 Distillate Isomer4 4-Nitro Isomer (Residue - Discard) Separation->Isomer4 Residue Step4 Step 4: Selective Reduction (Fe/NH4Cl or Na2S2O4) Isomer6->Step4 Final Target Product: 6-Amino-3-bromo-2-methylphenol Step4->Final WrongStart Alternative Start: o-Cresol (2-Methylphenol) WrongStep Direct Bromination WrongStart->WrongStep WrongResult Wrong Isomer: 4-Bromo-2-methylphenol WrongStep->WrongResult Major Product

Caption: Logical workflow for the synthesis of 6-Amino-3-bromo-2-methylphenol, highlighting the critical separation of nitro-isomers and the "dead end" of direct bromination.

Frequently Asked Questions (Troubleshooting)

Q1: I tried brominating 2-methyl-6-nitrophenol directly, but the NMR doesn't match the target. Why? A: Direct bromination of 2-methyl-6-nitrophenol is electronically driven to the 4-position (para to the OH).[1] The OH group is a much stronger activator than the methyl group. To get the bromine at the 3-position , you cannot use direct electrophilic aromatic substitution on the phenol. You must use the diazonium route described in Module 1.

Q2: During the reduction step, I see a new impurity with a mass of M-79. What is it? A: This is the debrominated byproduct (6-amino-2-methylphenol).[1] It occurs if you use Pd/C with Hydrogen , which is active enough to cleave aryl-bromide bonds.[1] Switch to Iron/Ammonium Chloride or Tin(II) Chloride to reduce the nitro group without touching the bromine.[1]

Q3: My nitration yield is good, but the product is a mixture of two spots on TLC that are very close. How do I purify this? A: These are likely the 4-nitro and 6-nitro isomers.[1]

  • Check Polarity: The 6-nitro isomer (target) is usually less polar due to intramolecular H-bonding.[1] It will have a higher Rf value in non-polar eluents (e.g., Hexane/EtOAc 9:1).[1]

  • Steam Distillation: This is the most efficient large-scale method.[1] The 6-nitro isomer will distill over with water; the 4-nitro isomer will remain in the flask.

Q4: Can I use Cu(NO₃)₂ for the nitration step? A: Yes. Copper(II) nitrate in acetic anhydride or clay-supported nitrates (Claycop) can sometimes offer better ortho-selectivity (favoring the 6-position) compared to standard HNO₃/H₂SO₄, and the conditions are milder.[1]

References

  • ChemicalBook. (2025).[1] Synthesis and Properties of 3-Bromo-2-methylphenol (CAS 7766-23-6).[1] Retrieved from [1]

  • BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Bromination and Nitration of Methylphenols. Retrieved from [1][6]

  • National Institutes of Health (PubChem). (2025).[1] 3-Bromo-2-methylphenol Compound Summary. Retrieved from [1]

  • AChemBlock. (2026).[1] Product Data: 6-amino-3-bromo-2-methyl-phenol.[1][3] Retrieved from [1]

  • Organic Syntheses. (2014). Preparation of 2,6-Dibromo-4-nitrophenol (General Nitration/Bromination Methodologies).[1] Organic Syntheses, Coll.[1][7] Vol. 2, p.173. Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimization of 6-Amino-3-bromo-2-methylphenol Synthesis

Executive Summary Low yields in the synthesis of 6-Amino-3-bromo-2-methylphenol are frequently caused by two fundamental errors: regiochemical mismatch during the initial halogenation of o-cresol, and chemoselective fail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Low yields in the synthesis of 6-Amino-3-bromo-2-methylphenol are frequently caused by two fundamental errors: regiochemical mismatch during the initial halogenation of o-cresol, and chemoselective failure (de-halogenation) during the nitro-reduction step. This guide provides a corrected synthetic route, specific troubleshooting for isomer control, and validated protocols for preserving the aryl bromide motif.[1]

Part 1: The "Isomer Trap" (Critical Diagnostics)

User Complaint: "I am brominating 2-methyl-6-nitrophenol, but the final NMR shows the bromine is in the wrong position (para to OH)."

Root Cause Analysis: Direct bromination of o-cresol (2-methylphenol) or its nitro-derivatives is dominated by the strong ortho/para directing power of the hydroxyl group.[2]

  • The Problem: The hydroxyl group directs incoming electrophiles to position 4 (para) and 6 (ortho).

  • The Conflict: In 2-methyl-6-nitrophenol, position 4 is open and highly activated by the phenol. Bromination will occur at C4 , yielding 4-bromo-2-methyl-6-nitrophenol , not the desired 3-bromo isomer.

Corrective Action: You must change your starting material strategy.[1] The 3-bromo substituent cannot be easily introduced via Electrophilic Aromatic Substitution (EAS) on the phenol core due to the mismatch in directing groups.[1]

The Validated Route: Start with 3-bromo-2-methylphenol (CAS 7766-23-6).[3][4][5] If this is not commercially available, it must be synthesized from 3-bromo-2-methylaniline via a Sandmeyer-type hydrolysis, before any nitration occurs.

Workflow Visualization: The Route Correction

G Start_Wrong Starting Material: o-Cresol (2-methylphenol) Step1_Wrong Direct Bromination Start_Wrong->Step1_Wrong Standard EAS Product_Wrong MAJOR PRODUCT: 4-Bromo-2-methylphenol (USELESS ISOMER) Step1_Wrong->Product_Wrong Para-direction Start_Right Starting Material: 3-Bromo-2-methylphenol (CAS 7766-23-6) Step1_Right Regioselective Nitration Start_Right->Step1_Right Ortho-direction Intermediate Intermediate: 3-Bromo-2-methyl-6-nitrophenol Step1_Right->Intermediate Yield >80% Step2_Right Chemoselective Reduction (Fe/NH4Cl or Na2S2O4) Intermediate->Step2_Right Avoids Pd/C Target TARGET: 6-Amino-3-bromo-2-methylphenol Step2_Right->Target

Figure 1: Comparison of the failed direct bromination route vs. the correct pre-functionalized precursor route.

Part 2: Optimizing the Nitration (Regioselectivity)

Context: Once you have 3-bromo-2-methylphenol , you must introduce the nitro group at position 6 (ortho to OH). Challenge: The phenol OH directs to both position 6 (ortho) and position 4 (para).[1] Position 4 is sterically less hindered, often leading to the wrong isomer (4-nitro).[1]

Troubleshooting Guide: Nitration
IssueDiagnosisSolution
Low Ratio of 6-Nitro Product Standard HNO₃/H₂SO₄ favors para (4-nitro) substitution due to sterics.Switch to Two-Phase or Chelation Control. Use dilute HNO₃ in a two-phase system (Ether/Water) or use Cerium(IV) Ammonium Nitrate (CAN) on silica, which favors ortho nitration via coordination to the phenol oxygen.[1]
Tarry/Black Reaction Mixture Oxidation of the electron-rich phenol ring.Lower Temperature. Maintain reaction at -10°C to 0°C. Ensure dropwise addition of nitrating agent.
Over-Nitration Formation of dinitro species.[1]Stoichiometry Control. Use exactly 1.05 eq of HNO₃.
Recommended Protocol: Ortho-Selective Nitration

Based on regiocontrol principles cited in [1, 3].

  • Dissolution: Dissolve 3-bromo-2-methylphenol (10 mmol) in DCM (50 mL).

  • Reagent: Add solid NaNO₂ (1.2 eq) and wet SiO₂ (50% w/w) or use CAN/NaHCO₃ if available.

  • Catalyst: Add a catalytic amount of mild acid (e.g., KHSO₄) if using nitrite salts.[1]

  • Reaction: Stir at 25°C. The solid support surface effects often favor ortho-substitution.

  • Purification: Filter, concentrate, and purify via column chromatography (Hexane/EtOAc). The ortho-nitro isomer (6-nitro) is less polar than the para isomer due to internal hydrogen bonding (OH...O₂N).

Part 3: The Reduction Step (Chemoselectivity)

User Complaint: "I used Pd/C and Hydrogen to reduce the nitro group, but the bromine fell off (Debromination)."

Technical Insight: Aryl bromides are labile under catalytic hydrogenation conditions (Pd/C, H₂), especially in the presence of bases or at elevated temperatures.[1] The C-Br bond undergoes oxidative addition to Palladium, leading to hydro-dehalogenation.

Selection Matrix: Reduction Methods
MethodReagentsCompatibility with Aryl BromideRecommendation
Catalytic Hydrogenation Pd/C + H₂POOR (High risk of debromination)DO NOT USE (unless sulfided Pd is used)
Béchamp Reduction Fe / AcOH or Fe / NH₄ClEXCELLENT PRIMARY CHOICE (Robust, cheap)
Dithionite Reduction Na₂S₂O₄ / THF / H₂OEXCELLENT Secondary Choice (Mild, good for small scale)
Stannous Chloride SnCl₂ / HClGOOD Effective, but workup can be messy (tin emulsions)
Recommended Protocol: Fe-Mediated Reduction

Preserves the C-Br bond while reducing the NO₂ group [2, 5].

  • Setup: In a 3-neck flask, suspend 3-bromo-2-methyl-6-nitrophenol (1.0 eq) in Ethanol/Water (3:1) .

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) .

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Checkpoint: Monitor TLC.[1][6][7][8][9] The yellow nitro compound should disappear, replaced by a fluorescent/polar amine spot.

  • Workup (Crucial): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and Water.[1][9] Neutralize with NaHCO₃ if necessary. Dry organic layer (Na₂SO₄) and concentrate.[1][9][10]

Mechanism Visualization: Chemoselectivity

Reduction cluster_Methods Reduction Pathways Substrate 3-Bromo-2-methyl-6-nitrophenol Path_Pd Pd/C + H2 Substrate->Path_Pd Path_Fe Fe / NH4Cl (Single Electron Transfer) Substrate->Path_Fe Product_Dirty 2-Amino-6-methylphenol (Debrominated Impurity) Path_Pd->Product_Dirty Oxidative Addition to C-Br bond Product_Clean 6-Amino-3-bromo-2-methylphenol (Target) Path_Fe->Product_Clean Selective NO2 reduction

Figure 2: Mechanistic pathway comparison showing why Iron/Ammonium Chloride is superior to Catalytic Hydrogenation for this substrate.

Part 4: Analytical Data & Validation

To confirm you have the correct isomer (6-amino-3-bromo-2-methylphenol) and not the rearranged products, check the 1H NMR coupling constants .

PositionExpected Signal (approx.)Coupling PatternDiagnostic Value
C4-H ~7.0 - 7.2 ppmDoublet (

Hz)
Ortho-coupling to C5-H
C5-H ~6.5 - 6.7 ppmDoublet (

Hz)
Ortho-coupling to C4-H
Isomer Check If you see singlets or meta-coupling (

Hz)
FAIL Indicates 4,6-substitution pattern (wrong isomer).

References

  • Baghernejad, B., et al. (2009).[1][6] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science.

  • BenchChem Technical Support. (2025). Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. [1]

  • Nand, B., et al. (2003).[1] Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc.

  • PubChem Compound Summary. (2025). 3-Bromo-2-methylphenol (CAS 7766-23-6).[3][4][5] National Center for Biotechnology Information.[1]

  • Materials Advances. (2025). Selective and sustainable nitro reduction... for amine synthesis. Royal Society of Chemistry.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Amino-3-bromo-2-methylphenol

Ticket ID: PUR-ABMP-001 Status: Active Topic: Isolation of 6-Amino-3-bromo-2-methylphenol from crude reaction mixtures Audience: Chemical Process Engineers, Medicinal Chemists Introduction: The "Black Tar" Paradox You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-ABMP-001 Status: Active Topic: Isolation of 6-Amino-3-bromo-2-methylphenol from crude reaction mixtures Audience: Chemical Process Engineers, Medicinal Chemists

Introduction: The "Black Tar" Paradox

You are likely reading this because your reaction workup—which should have yielded a pristine crystalline solid—has resulted in a dark brown oil or a "tar-like" substance.

6-Amino-3-bromo-2-methylphenol is a notorious "rogue" intermediate. It possesses two reactive centers (an electron-rich amine and a phenol) that make it highly susceptible to:

  • Oxidative Polymerization: Forming quinone imines (the source of the black color).

  • Zwitterionic Solubility: It resists standard organic extraction at neutral pH due to its amphoteric nature.

This guide abandons generic advice. We focus on the Acid-Base-Isoelectric (ABI) protocol, the only robust method to separate this specific scaffold from its regioisomers and oxidation byproducts.

Module 1: Diagnostic Matrix

Before starting, diagnose the state of your crude material to select the correct workflow.[1]

DiagnosticMatrix Start Start: Inspect Crude Material ColorCheck Is the material black/tarry? Start->ColorCheck SolubilityCheck Does it dissolve in 1M HCl? ColorCheck->SolubilityCheck No (Brown/Tan) Action_Oxidation CRITICAL: Oxidation Detected. Add Na2S2O4 wash immediately. ColorCheck->Action_Oxidation Yes PurityCheck HPLC Purity > 85%? SolubilityCheck->PurityCheck Yes (Clear Solution) Action_Filter Filter Insolubles. (Likely inorganic salts/polymers) SolubilityCheck->Action_Filter No (Insoluble) Action_ABI Proceed to ABI Protocol (Module 3) PurityCheck->Action_ABI No (<85%) Action_Recryst Proceed to Recrystallization (Module 4) PurityCheck->Action_Recryst Yes Action_Oxidation->SolubilityCheck After Treatment

Figure 1: Decision matrix for selecting the purification pathway based on crude material state.

Module 2: Chemical Stability & Handling

The Enemy: Quinone Imine Formation Aminophenols oxidize rapidly in air, especially in solution. The bromine substituent at the 3-position withdraws electrons, slightly stabilizing the ring, but not enough to prevent degradation during a multi-hour workup [1].

The Fix: The "Reductive Shield" Never perform an extraction without a reducing agent in the aqueous phase.

  • Reagent: Sodium Dithionite (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Concentration: 1-2% w/v in all aqueous washes.

  • Mechanism: These agents scavenge dissolved oxygen and reduce any trace quinones back to the phenol form immediately.

Module 3: The ABI (Acid-Base-Isoelectric) Protocol

This is the primary purification method. It exploits the amphoteric nature of the molecule.

  • Amine pKa: ~3.5 - 4.5 (Lowered by Br/Phenol influence)

  • Phenol pKa: ~8.5 - 9.5

  • Isoelectric Point (pI): ~6.5 - 7.0

At pH < 2, it is a cation (water soluble). At pH > 10, it is an anion (water soluble). At pH ~7, it is neutral/zwitterionic and precipitates.

Step-by-Step Workflow
  • Acid Dissolution (Target Capture):

    • Dissolve crude solid in 2M HCl .

    • Why? Protonates the amine (

      
      ).[2][3] The target moves to the aqueous phase.[2]
      
    • Separation: Wash this aqueous layer with Ethyl Acetate .

    • Result: Non-basic impurities (unreacted bromophenols, neutral nitro compounds) stay in the organic layer. Discard Organic Layer.

  • Charcoal Treatment (Decolorization):

    • Add activated charcoal (5 wt%) to the acidic aqueous solution.

    • Stir for 15 mins. Filter through Celite.

    • Why? Removes polymerized "tar" byproducts.

  • Isoelectric Precipitation (Target Release):

    • Cool the acidic filtrate to 0–5°C.

    • Slowly add saturated

      
        or 2M NaOH  dropwise.
      
    • CRITICAL: Monitor pH. Stop exactly at pH 6.5–7.0 .

    • Observation: A thick precipitate (off-white/beige) will form. This is your free base.

  • Filtration:

    • Filter the solid.[1][4][5][6] Wash with cold water (containing 1% sodium bisulfite).

ABI_Protocol Crude Crude Mixture (Solid/Oil) AcidStep Dissolve in 2M HCl Wash w/ EtOAc Crude->AcidStep Sep1 Separation AcidStep->Sep1 OrgWaste Organic Layer (Discard Non-Basics) Sep1->OrgWaste AqLayer Aqueous Layer (Target as NH3+) Sep1->AqLayer Neutralize Adjust pH to 6.5-7.0 (Precipitation) AqLayer->Neutralize FinalSolid Pure Free Base (Solid) Neutralize->FinalSolid

Figure 2: The Acid-Base-Isoelectric (ABI) separation logic. Note the rejection of non-basic impurities in the first wash.[2]

Module 4: Recrystallization (Polishing)

If the ABI protocol yields 95% purity and you require >98% (e.g., for analytical standards), use recrystallization.

Solvent Selection Table

Solvent SystemSuitabilityNotes
Ethanol / Water (1:1) Excellent Dissolve in hot EtOH, add hot water until turbid. Cool slowly. Best for removing inorganic salts.
Toluene Good Good for removing non-polar organic impurities. Requires high heat (bp 110°C).
Ethyl Acetate / Hexane Moderate Use only if the compound is very soluble in EtOAc. Often leads to "oiling out" if not careful.[1]

Protocol:

  • Dissolve the ABI-precipitated solid in minimal boiling Ethanol.

  • Add a pinch of Sodium Dithionite (antioxidant).

  • Add hot water dropwise until persistent cloudiness appears.

  • Add one drop of Ethanol to clear it.

  • Allow to cool to room temperature, then 4°C.

FAQ: Troubleshooting Common Issues

Q1: My product turned purple/black on the filter paper. Why? A: Auto-oxidation. You likely filtered it "dry" and pulled air through the cake for too long.

  • Fix: Wash with water containing ascorbic acid. Dry in a vacuum oven under Nitrogen, not in open air [2].

Q2: I cannot get the solid to precipitate at pH 7; it stays as an oil. A: This is "oiling out." It happens if the concentration is too high or impurities lower the melting point.

  • Fix: Re-acidify to dissolve. Add a seed crystal of the pure product (if available) or scratch the glass while neutralizing very slowly. Alternatively, extract the oiled-out neutral phase with DCM, dry, and evaporate.

Q3: Can I use Silica Gel Chromatography? A: Avoid if possible. Silica is slightly acidic and can catalyze the oxidation of aminophenols.

  • Workaround: If you must use a column, pretreat the silica slurry with 1% Triethylamine (TEA) to neutralize acid sites. Use a mobile phase of DCM/MeOH [3].

Q4: How do I store this for long periods? A: The free base is unstable. Convert it to the Hydrochloride Salt for long-term storage.

  • Method: Dissolve free base in dry Ethanol. Add 1.1 eq of HCl in Dioxane/Ether. Precipitate the salt with Ether. The salt is shelf-stable for years.

References

  • Mitchell, S.C. & Waring, R.H. "Aminophenols." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. Link

    • Supports: Mechanisms of oxidation and general handling of aminophenols.[7][8]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link

    • Supports: Acid-base extraction protocols and recrystallization solvent selection for amphoteric compounds.[9]

  • BenchChem Technical Support. "Preventing Oxidation of Aminophenol Compounds." Link

    • Supports: Use of ascorbic acid/dithionite and silica pretre

Sources

Optimization

Optimizing reaction conditions for the amination of bromophenols

Technical Support Center: Optimizing Reaction Conditions for the Amination of Bromophenols Introduction: The Chemoselectivity Challenge Welcome to the Technical Support Center for Palladium and Copper-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for the Amination of Bromophenols

Introduction: The Chemoselectivity Challenge

Welcome to the Technical Support Center for Palladium and Copper-catalyzed cross-coupling. You are likely here because the amination of bromophenols presents a unique "Trojan Horse" problem in synthesis: the substrate contains both the activation site (C-Br) and a catalyst poison/competitive nucleophile (C-OH).

When deprotonated, the phenol becomes a phenoxide. This species is a tight ligand for Palladium (leading to catalyst arrest) and a competent nucleophile (leading to C-O etherification side products). This guide provides the decision logic and protocols to navigate this selectivity challenge.

Module 1: Strategic Decision Matrix (Protect vs. Direct)

Before screening catalysts, you must decide whether to mask the phenol. While direct amination is faster, it requires specialized ligands.

User Question: Should I protect the hydroxyl group before amination, or can I run this directly?

Technical Recommendation: Follow this logic flow. If your substrate is high-value or late-stage, the "Direct" route saves steps but carries higher optimization risk. If you require scale-up reliability, protection is recommended.

DecisionMatrix Start Substrate: Bromophenol Q1 Is the Phenol sterically hindered (e.g., ortho-substituted)? Start->Q1 Q2 Is the substrate base-sensitive (e.g., esters, nitriles)? Q1->Q2 No Direct STRATEGY A: Direct Amination (High Chemoselectivity Ligands) Q1->Direct Yes (Sterics block O-binding) Q2->Direct Yes (Avoid deprotection steps) Protect STRATEGY B: Protection Group (Silyl/MOM Ether) Q2->Protect No (Standard Route)

Figure 1: Strategic decision tree for handling phenolic interference in C-N coupling.

Module 2: Direct Amination (Unprotected Phenols)

User Question: I cannot protect the phenol due to downstream incompatibility. Which catalyst system tolerates free hydroxyl groups?

Technical Analysis: Standard ligands (BINAP, DPPF) often fail here because the phenoxide anion binds to the Pd(II) center, forming a resting state that resists transmetalation. You must use Bulky Biaryl Phosphines (Buchwald Ligands) which sterically crowd out the phenoxide interaction while facilitating the entry of the amine.

Optimized Protocol: The "BrettPhos" System

This system is designed to favor C-N coupling over C-O coupling and resist phenoxide poisoning.

ParameterRecommendationRationale
Pre-Catalyst BrettPhos Pd G4 or RuPhos Pd G4 G4 precatalysts ensure rapid activation at low temperatures, minimizing oxidative homocoupling of the phenol.
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)These ligands create a "pocket" that allows amine approach but blocks the larger phenoxide oxygen.
Base NaOTMS (Sodium trimethylsilanolate)Critical: Unlike NaOtBu, silanolates are soluble but less aggressive, reducing substrate decomposition and C-O coupling [1].
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point ethers/alcohols stabilize the polar transition state.
Temp 80–100 °CSufficient for reductive elimination but below the threshold for significant phenol degradation.

Step-by-Step Workflow:

  • Charge reaction vial with Bromophenol (1.0 equiv), Amine (1.2 equiv), and NaOTMS (2.0 equiv).

  • Add BrettPhos Pd G4 (1–3 mol%).

  • Evacuate and backfill with Argon (x3). Oxygen is fatal to this cycle.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Stir at 90 °C for 4–12 hours.

  • Workup: Acidify slightly (pH 6) during workup to ensure the phenol remains protonated during extraction, preventing it from staying in the aqueous phase.

Module 3: The "Safe" Route (Protected Phenols)

User Question: My direct reaction stalled. What is the most robust protection strategy for bromophenols in Buchwald couplings?

Technical Analysis: If the direct route fails, the phenoxide is likely shutting down the catalyst. Masking the -OH eliminates this variable.

Recommended Protecting Group: TBS (tert-Butyldimethylsilyl)

  • Why: TBS is robust enough to survive NaOtBu (base) at 100°C but easily removed with TBAF.

  • Avoid: Acetates (cleaved by the amine nucleophile) or Methyl ethers (too hard to remove).

Protocol: TBS Protection & Amination
  • Protection: React Bromophenol with TBS-Cl and Imidazole in DCM (RT, 2h). Wash with water, dry, and concentrate.[1]

  • Amination:

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

    • Base: Cs₂CO₃ (weak base) or NaOtBu (strong base).

    • Solvent: Toluene (non-polar solvent accelerates reaction by destabilizing the polar transition state).

  • Deprotection: Treat crude product with TBAF (1.0 M in THF) for 1h.

Module 4: Troubleshooting Guide

User Question: I am seeing specific failures. How do I diagnose them?

Failure Mode 1: The "Black Metal" Crash
  • Observation: Reaction mixture turns from orange/red to clear with black precipitate (Pd black) within 30 minutes.

  • Diagnosis: Catalyst decomposition.[1][2] The amine or phenol is not stabilizing the Pd(0) species, or the temperature is too high.

  • Fix: Switch to tBuBrettPhos (more stable) or lower temperature to 80°C. Ensure O₂ exclusion is rigorous.

Failure Mode 2: C-O Coupling (Etherification)
  • Observation: LCMS shows a mass corresponding to the phenol attacking the bromide (Substrate-O-Substrate dimer).

  • Diagnosis: The base is too strong, or the ligand is not selective.

  • Fix:

    • Switch base from NaOtBu to K₃PO₄ (anhydrous).

    • Use BrettPhos (highly selective for N- over O-arylation) [2].[3]

Failure Mode 3: Hydrodehalogenation
  • Observation: The Bromine is replaced by Hydrogen (Ar-Br → Ar-H).

  • Diagnosis: This is a reduction side-reaction, often caused by alcohol solvents (acting as hydride sources) or trace water.

  • Fix: Switch solvent from t-Amyl alcohol to Toluene .

Module 5: Mechanism & Poisoning Pathways

Understanding why the reaction fails allows for better troubleshooting. The diagram below illustrates the competition between the productive Amine Cycle and the destructive Phenoxide Cycle.

Mechanism cluster_productive Productive Cycle (Amination) cluster_poison Poisoning/Side Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd AmineBind Amine Binding OxAdd->AmineBind  + Amine PhenoxideBind Phenoxide Binding (Resting State) OxAdd->PhenoxideBind  + Phenoxide (Base) RedElim Reductive Elimination (C-N Bond) AmineBind->RedElim RedElim->Pd0  Regeneration PhenoxideBind->Pd0  Stalled Catalyst CO_Couple C-O Coupling (Side Product) PhenoxideBind->CO_Couple  Slow

Figure 2: The competitive landscape. Note how Phenoxide binding (Red path) creates a stable resting state that prevents Amine entry.

References

  • Maitland, J. A., et al. (2023). "A general method for the metal-catalyzed amination of base-sensitive aryl halides." Chemical Science.

    • Key Insight: Establishes NaOTMS as the superior base for acidic/sensitive substr
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Key Insight: Defines the ligand hierarchy (BrettPhos/RuPhos)
  • Paul, F., et al. (1994). "Palladium-catalyzed formation of C-N bonds. Reaction conditions and substrate scope." Journal of the American Chemical Society.[2]

    • Key Insight: Foundational work on the inhibition effects of phenoxides in cross-coupling.

Sources

Troubleshooting

Technical Support Center: Chromatography Solutions for 6-Amino-3-bromo-2-methylphenol

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly functionalized aromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly functionalized aromatics. 6-Amino-3-bromo-2-methylphenol presents a unique triad of chromatographic hurdles: it is amphoteric (containing both a basic amine and an acidic phenol), sterically hindered, and highly susceptible to oxidative degradation.

Because the hydroxyl (-OH) and amino (-NH2) groups are ortho to each other (positions 1 and 6), this molecule rapidly auto-oxidizes into a highly colored ortho-quinoneimine when exposed to the large surface area of silica gel in the presence of atmospheric oxygen. The guides and self-validating protocols below are engineered to help you bypass these degradation pathways and isolate high-purity material.

Purification Workflow & Decision Matrix

To determine the optimal purification strategy, evaluate the polarity of your primary impurities. Use the decision matrix below to select the appropriate stationary and mobile phases.

G Start Crude 6-Amino-3-bromo- 2-methylphenol Assess Assess Impurity Profile Start->Assess NP Normal Phase (Amine-Bonded Silica) Assess->NP Lipophilic Impurities RP Reverse Phase (C18 Silica) Assess->RP Polar Impurities NPEluent Eluent: Hexane/EtOAc (No modifier needed) NP->NPEluent RPEluent Eluent: H2O/MeCN + 0.1% Formic Acid RP->RPEluent Degas Degas Solvents (Argon) to Prevent Oxidation NPEluent->Degas RPEluent->Degas Pure Pure Target Compound Degas->Pure

Decision matrix for purifying amphoteric aminophenols based on impurity polarity.

Self-Validating Experimental Protocol: Anaerobic Flash Chromatography

Objective: Isolate 6-Amino-3-bromo-2-methylphenol while strictly preventing ortho-quinoneimine formation and silica-induced tailing.

The Self-Validation Step (2D-TLC): Before committing your bulk crude to a column, you must validate the chemical inertness of your chosen system. Spot the crude mixture on a TLC plate, run it in your chosen solvent system, dry the plate completely, rotate it 90°, and run it again.

  • Pass: A single spot on the diagonal axis validates that the compound is chemically stable during the run.

  • Fail: Off-diagonal streaking or a color change (turning pink/brown) indicates active on-column degradation, mandating the strict anaerobic, modified-silica protocol below.

Step-by-Step Methodology
  • Stationary Phase Selection: Opt for an amine-bonded silica column (e.g., KP-NH). The propylamine-functionalized surface neutralizes acidic silanol sites, preventing the basic amino group of the target molecule from binding via Brønsted acid-base interactions ()[1].

  • Solvent Degassing: Prepare a mobile phase gradient of Hexane and Ethyl Acetate. Sparge both solvents with Argon gas for 15–20 minutes to displace dissolved oxygen. This is critical to prevent the aminophenol from oxidizing into colored byproducts ()[2].

  • Column Equilibration: Flush the amine-bonded column with 3 Column Volumes (CV) of the degassed non-polar solvent (100% Hexane). Maintain a positive pressure of Argon over the solvent reservoir.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (diatomaceous earth) at a 1:2 ratio (crude:Celite). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry-loading on neutral Celite rather than bare silica prevents premature degradation of the sensitive phenol ring before elution begins ()[3].

  • Gradient Elution: Apply the dry-loaded sample to the column head. Elute using a fast gradient from 10% to 50% Ethyl Acetate in Hexane. Causality: A rapid flow rate minimizes the residence time of the compound on the column, further reducing the risk of band broadening and oxidation[3].

  • Fraction Concentration: Collect fractions in test tubes pre-flushed with Argon. Immediately pool the product-containing fractions and evaporate under reduced pressure at a bath temperature strictly <30°C. Protect the receiving flask from direct light using aluminum foil.

Troubleshooting & FAQs

Q1: My product is streaking across multiple fractions, resulting in poor resolution and low yield. How do I fix this? Causality: 6-Amino-3-bromo-2-methylphenol is amphoteric. Its basic primary amine (pKa ~4.5) interacts strongly with the weakly acidic silanol groups (pKa ~4.5–5.0) on standard bare silica gel via hydrogen bonding and ion exchange. This causes the compound to drag or "tail" through the column rather than eluting as a tight band. Solution: The most robust solution is to switch to an amine-bonded stationary phase[1]. If you must use standard normal-phase silica (40–63 μm particle size), you must "spike" your mobile phase with a basic modifier. Adding 1% to 5% v/v Triethylamine (TEA) to your eluent will competitively bind the acidic silanol sites, allowing your aminophenol to elute sharply[3]. Note: TEA must be thoroughly removed post-purification via high vacuum.

Q2: The eluted fractions are turning pink or dark brown, even though the starting material was pale. What is happening? Causality: You are observing oxidative degradation. Aminophenols are highly electron-rich. When spread across the massive surface area of silica gel in the presence of atmospheric oxygen and ambient light, the molecule auto-oxidizes into an ortho-quinoneimine derivative[2]. Solution: You must minimize exposure to air and light. Switch from slow gravity chromatography to pressurized flash chromatography to reduce column residence time. Degas your solvents with Argon, and wrap your column and collection tubes in aluminum foil[2].

Q3: Can I use Reverse Phase (C18) chromatography for this compound instead of Normal Phase? Causality: Yes. Because the molecule contains highly polar -OH and -NH2 groups alongside a hydrophobic aromatic ring and a heavy bromine atom, it is an excellent candidate for Reverse Phase (RP) chromatography. RP avoids the acidic silanol interactions entirely. Solution: Use a C18 column with a gradient of Water and Acetonitrile. To ensure sharp peak shapes, buffer the mobile phase with 0.1% Formic Acid. This uniform protonation locks the amine group into a single ionization state, preventing split peaks during elution.

Quantitative Data: Solvent System Selection

Use the following quantitative parameters to establish your baseline chromatographic method.

System TypeStationary PhaseRecommended Mobile PhaseModifier RequiredTarget Rf ValueOxidation Risk
Standard Normal Phase Bare Silica (40-63 μm)Hexane / Ethyl Acetate1.0 - 5.0% v/v TEA0.20 - 0.40High (Requires rapid elution & Argon)
Modified Normal Phase Amine-Bonded Silica (KP-NH)Hexane / Ethyl AcetateNone (0%)0.25 - 0.35Moderate (Basic surface stabilizes amine)
Reverse Phase (RP) C18 Functionalized SilicaWater / Acetonitrile0.1% v/v Formic AcidN/A (Gradient dependent)Low (Aqueous environment limits oxidation)

References

  • Title: When should amine-bonded columns be used for purification? Source: Biotage URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

Sources

Optimization

Recrystallization solvents for high purity 6-Amino-3-bromo-2-methylphenol

Technical Support Center: High-Purity Recrystallization of 6-Amino-3-bromo-2-methylphenol Executive Summary & Solvent Selection Strategy User Question: What is the optimal solvent system for recrystallizing 6-Amino-3-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Recrystallization of 6-Amino-3-bromo-2-methylphenol

Executive Summary & Solvent Selection Strategy

User Question: What is the optimal solvent system for recrystallizing 6-Amino-3-bromo-2-methylphenol to achieve >98% purity?

Scientist Response: For 6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1 / Analogous to brominated aminocresols), the purification strategy must address three critical challenges: oxidation sensitivity (browning), isomeric impurities (e.g., 4-bromo isomers), and amphoteric solubility .

While many researchers attempt single-solvent recrystallization, high purity in this molecular class typically requires a binary solvent system or a chemical purification step prior to thermal recrystallization.

Recommended Solvent Systems
Solvent SystemCompositionPrimary Use CaseProsCons
Ethanol / Water 1:1 to 1:3 (v/v)General Purification Excellent removal of inorganic salts and polar tars. High recovery yield.May cause "oiling out" if water is added too quickly.
Toluene 100%Isomer Separation Effective for separating non-polar brominated byproducts.Lower recovery yield; requires higher temperatures.
Ethyl Acetate / Hexane 1:2 to 1:4 (v/v)Final Polishing Good for removing trace non-polar organic impurities.Poor removal of oxidized polymeric colors.
Dilute HCl / NaOH AqueousChemical Cleanup Best for Crude Material. Uses pH switching (Acid

Base) to isolate the zwitterion.
Not a crystal growth method; precipitates amorphous solid requiring subsequent recrystallization.

Troubleshooting Guide (FAQ)

Q1: My product turns dark brown/black during heating. How do I prevent this? Diagnosis: Aminophenols are highly susceptible to oxidation, forming quinone-imine impurities (dark pigments) when heated in air. Solution:

  • Deoxygenate Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidant: Add a pinch (0.1% w/w) of Ascorbic Acid or Sodium Dithionite to the aqueous phase during recrystallization.

  • Activated Charcoal: You must use activated carbon (neutral, washed) during the hot filtration step to adsorb colored oligomers.

Q2: The compound "oils out" (forms a liquid blob) instead of crystallizing. Diagnosis: This occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated compound, or when the anti-solvent (water/hexane) is added too rapidly, causing a sudden drop in solubility. Solution:

  • Seeding: Keep a small amount of crude crystal. When the solution cools and becomes turbid, add the seed crystal to provide a nucleation surface.

  • Slower Addition: Add the anti-solvent (e.g., water) dropwise to the hot solution only until faint turbidity persists, then stop.

  • Re-dissolve: If oil forms, reheat until clear, add a small amount of the good solvent (e.g., Ethanol), and cool much more slowly with vigorous stirring.

Q3: I have low recovery yield (<50%). Diagnosis: The compound is likely amphoteric (zwitterionic). In pure water or alcohol, it may have significant solubility. Solution:

  • pH Adjustment: 6-Amino-3-bromo-2-methylphenol has an isoelectric point (pI). Adjusting the pH of the mother liquor to approx. pH 6.0–7.0 (neutral) often maximizes precipitation.

  • Salting Out: Add NaCl to the aqueous mother liquor to push the organic compound out of solution.

Detailed Experimental Protocol

Method: Two-Stage Purification (Acid-Base Precipitation + Recrystallization) Objective: Target Purity >99% (HPLC)

Stage 1: Chemical Pre-Purification (Removal of Non-Basic Impurities)

This step removes non-amine impurities (e.g., starting phenol) and gross oxidation products.

  • Dissolution: Suspend 10 g of crude 6-Amino-3-bromo-2-methylphenol in 40 mL of 2M HCl . Stir until mostly dissolved. (The amine forms a soluble hydrochloride salt).

  • Filtration: Filter off any insoluble dark solids (tars) or non-basic impurities.

  • Charcoal Treatment: Add 0.5 g Activated Charcoal to the filtrate. Stir for 10 mins. Filter through Celite.

  • Precipitation: Slowly add 2M NaOH or saturated NaHCO₃ to the filtrate with stirring until pH reaches ~7. The free base will precipitate as a solid.

  • Collection: Filter the solid, wash with cold water, and dry.

Stage 2: Thermal Recrystallization (Ethanol/Water)

This step builds the crystal lattice, rejecting isomeric impurities.

  • Setup: Place the solid from Stage 1 into a flask equipped with a reflux condenser and nitrogen line.

  • Dissolution: Add Ethanol (95%) (approx. 5-7 mL per gram of solid). Heat to reflux. If not fully dissolved, add more ethanol in small portions.

  • Anti-Solvent Addition: While maintaining reflux, add hot distilled water dropwise.

    • Stop point: When the solution turns slightly cloudy (turbid) and the cloudiness does not disappear instantly.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (insulate with foil if necessary to slow cooling).

    • Once at RT: Move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 40-50°C over P₂O₅ or Silica Gel.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 6-Amino-3-bromo-2-methylphenol AcidStep Dissolve in 2M HCl (Forms Soluble HCl Salt) Start->AcidStep Filter1 Filter Insoluble Impurities (Tars/Non-Basics) AcidStep->Filter1 Neutralize Neutralize with NaOH to pH 7 (Precipitate Free Base) Filter1->Neutralize Solid1 Intermediate Solid Neutralize->Solid1 Recryst Dissolve in Hot Ethanol (Reflux under N2) Solid1->Recryst WaterAdd Add Hot Water until Turbid Then clear with drops of EtOH Recryst->WaterAdd Cooling Slow Cooling to 4°C (Crystallization) WaterAdd->Cooling FinalFilter Filter & Wash (Cold EtOH/H2O) Cooling->FinalFilter Result High Purity Crystals (>98%) FinalFilter->Result

Caption: Workflow for the two-stage purification of aminobromocresols, combining acid-base extraction with thermal recrystallization.

Analytical Validation

To confirm the success of your recrystallization, verify the following parameters:

  • HPLC Purity: >98.5% (Area %).[1]

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • 1H NMR: Confirm integration of the methyl group (approx 2.2-2.3 ppm) and aromatic protons. Ensure no solvent peaks (Ethanol) remain.

  • Appearance: Should be off-white to pale beige needles. Dark brown indicates residual oxidation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of aminophenols and bromo-derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for recrystallization and acid-base extraction).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11171430, 3-Bromo-2-methylphenol. (Precursor data and physical properties).[2][3] [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 6-Amino-3-bromo-2-methylphenol

Welcome to the Application Support Center. This guide provides drug development professionals and analytical scientists with field-proven, validated methodologies for identifying, characterizing, and troubleshooting impu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides drug development professionals and analytical scientists with field-proven, validated methodologies for identifying, characterizing, and troubleshooting impurities in 6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1).

Rather than simply listing steps, this guide explains the causality behind analytical behaviors, ensuring you can adapt these principles to your specific laboratory environment.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic impurities associated with 6-Amino-3-bromo-2-methylphenol? A1: Based on standard electrophilic aromatic substitution and reduction pathways, you should monitor for three main classes of synthetic impurities:

  • Regioisomers: Bromination of the precursor (2-methyl-6-nitrophenol) can yield the 4-bromo isomer instead of the desired 3-bromo target due to competing steric and electronic effects.

  • Over-brominated Analogs: Excess brominating agent leads to 3,4-dibromo or 3,5-dibromo derivatives.

  • Unreduced Precursors: Incomplete reduction of the nitro group leaves residual 3-bromo-2-methyl-6-nitrophenol.

Expert Insight: You can self-validate the presence of these impurities using mass spectrometry. A single bromine atom presents a distinct 1:1 ratio of


 to 

peaks due to the natural abundance of

Br and

Br isotopes. If an impurity lacks this doublet, it has been de-brominated. If it shows a 1:2:1 triplet, it is a dibrominated byproduct.

Q2: My sample solutions turn dark brown within hours of preparation. Is this a degradation impurity? A2: Yes. Aminophenols are notoriously susceptible to oxidative degradation. Exposure to dissolved oxygen, light, or trace transition metals catalyzes the oxidation of the aminophenol into a highly reactive quinone imine. This electrophilic intermediate rapidly undergoes hydrolysis or dimerization, forming dark-colored, high-molecular-weight polymeric impurities.

Q3: Is standard HPLC-UV sufficient for releasing batches of this compound? A3: No. While HPLC-UV is useful for routine assay quantification, it lacks the specificity required for trace isomer differentiation. Regulatory guidelines require the structural identification of impurities above the 0.05% threshold [1]. Liquid Chromatography-Mass Spectrometry (LC-MS), specifically High-Resolution Accurate Mass (HRAM) Q-TOF, is the industry standard because it can differentiate co-eluting degradants and identify unknown reaction byproducts [2].

Part 2: Troubleshooting Guide

Issue 1: Co-elution of Positional Isomers
  • Symptom: A single, broadened chromatographic peak that shows a pure brominated isotopic signature but fails UV peak purity tests.

  • Root Cause: Standard C18 stationary phases rely purely on hydrophobic interactions, which are nearly identical for positional isomers of halogenated aromatics (e.g., 4-bromo vs. 3-bromo).

  • Solution: Switch the column chemistry to a Pentafluorophenyl (PFP) phase. PFP columns exploit

    
    , dipole-dipole, and shape-selective charge-transfer interactions, providing superior resolution for halogenated aromatics.
    
Issue 2: Missing Molecular Ions in LC-MS
  • Symptom: The expected

    
     at 
    
    
    
    202.0 is missing, replaced by peaks at
    
    
    200.0 or complex clusters.
  • Root Cause: In-source oxidation during Electrospray Ionization (ESI). The high desolvation temperatures and capillary voltages in the source can prematurely oxidize the aminophenol before it reaches the mass analyzer.

  • Solution: Lower the capillary voltage and reduce the desolvation temperature to 250 °C. Ensure you are using ESI in positive mode (ESI+), as the amine group readily accepts a proton to form a stable

    
     ion, whereas negative mode often exacerbates oxidative radical formation.
    
Issue 3: Appearance of Unexpected High-Molecular-Weight Peaks ( ~400)
  • Symptom: Late-eluting peaks with complex isotopic patterns (e.g., 1:2:1 triplets) appear in the MS trace, increasing in intensity the longer the vial sits in the autosampler.

  • Root Cause: Autosampler-induced dimerization. The quinone imine degradant reacts with the intact 6-amino-3-bromo-2-methylphenol via a Michael addition or azo-coupling.

  • Solution: Implement the "Antioxidant Sample Prep Workflow" (Protocol A) to quench reactive intermediates, and maintain the autosampler tray at 4°C.

Part 3: Visualizations

Workflow A Sample Preparation (Inert Atmosphere) B UHPLC Separation (PFP Column, Acidic Phase) A->B Transfer C High-Resolution MS (ESI+, Q-TOF) B->C Eluent D Data Processing (Isotope Filtering) C->D MS/MS Spectra E Impurity Identification (Isomers, Degradants) D->E Structural Elucidation

Fig 1. UHPLC-Q-TOF MS workflow for profiling impurities in 6-Amino-3-bromo-2-methylphenol.

Pathway A 6-Amino-3-bromo-2-methylphenol (Intact API) B Oxidative Stress (O2, Trace Metals, Light) A->B C Quinone Imine Intermediate (Reactive Electrophile) B->C -2e-, -2H+ D Hydrolysis (Aqueous Media) C->D F Dimerization (Cross-linking) C->F E Benzoquinone Degradant (Oxidation Product) D->E +H2O, -NH3 G Azo/Phenoxazine Dimers (High MW Impurities) F->G +Intact Molecule

Fig 2. Oxidative degradation pathway of 6-Amino-3-bromo-2-methylphenol into quinone impurities.

Part 4: Quantitative Data & Analytical Methods

Table 1: Common Impurities and MS Signatures
Impurity TypePutative Structure / NameExpected


(

Br/

Br)
Isotopic SignatureOrigin
Intact Target 6-Amino-3-bromo-2-methylphenol202.0 / 204.01:1 DoubletTarget Compound
De-brominated 6-Amino-2-methylphenol124.1Singlet (No Br)Under-bromination
Over-brominated 6-Amino-3,4-dibromo-2-methylphenol280.9 / 282.9 / 284.91:2:1 TripletExcess Reagent
Precursor 3-Bromo-2-methyl-6-nitrophenol232.0 / 234.01:1 DoubletIncomplete Reduction
Oxidative Dimer Azo/Phenoxazine Derivative~401.0 / 403.0 / 405.01:2:1 TripletSample Degradation
Table 2: Optimized UHPLC-MS/MS Parameters
ParameterSettingRationale
Column PFP (100 x 2.1 mm, 1.7 µm)Enhances resolution of positional isomers via

interactions.
Mobile Phase A 0.1% Formic Acid in WaterPromotes positive ionization of the primary amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal elution strength and peak shape.
Gradient 5% B to 95% B over 12 minEnsures separation of polar degradants and non-polar dimers.
Source Temp 250 °CKept deliberately low to prevent thermal oxidation of aminophenols.

Part 5: Experimental Protocols

Protocol A: Antioxidant Sample Preparation (Self-Validating)

Causality: Aminophenols oxidize rapidly in solution. By adding ascorbic acid, we create a competing redox system. If the solution remains clear, the protocol is validated; if it turns brown, the antioxidant capacity was exceeded.

  • Solvent Degassing: Sonicate the diluent (50:50 Water:Methanol) under vacuum for 10 minutes, then purge with Nitrogen gas for 5 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve Ascorbic Acid in the diluent to a final concentration of 0.1% (w/v).

  • Sample Weighing: Accurately weigh 10.0 mg of 6-Amino-3-bromo-2-methylphenol into a 10 mL amber volumetric flask to minimize photo-degradation.

  • Dissolution: Dilute to volume with the degassed antioxidant diluent. Vortex for 30 seconds.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial flushed with argon.

  • Validation Check: Visually inspect the vial. The solution must be colorless to pale yellow. Store at 4°C immediately.

Protocol B: LC-MS/MS Impurity Profiling Workflow

Causality: High-resolution MS/MS is required to distinguish isobaric impurities. We use Data-Dependent Acquisition (DDA) so the instrument automatically fragments any peak exceeding a threshold, ensuring trace impurities are characterized efficiently [3].

  • Equilibration: Flush the PFP column with 95% Mobile Phase A for 15 minutes until the baseline and system pressure stabilize.

  • Blank Injection: Inject 2 µL of the antioxidant diluent. Crucial: Verify that the ascorbic acid peak (early eluting) does not suppress the ionization zone of the target analytes.

  • System Suitability: Inject a standard mix containing the intact API and a known isomer (e.g., 4-bromo isomer). Chromatographic resolution (

    
    ) must be 
    
    
    
    .
  • Sample Acquisition: Inject 2 µL of the sample. Run the MS in ESI+ mode with a scan range of

    
     100-1000.
    
  • Data-Dependent MS/MS: Set the Q-TOF to isolate the top 3 most intense ions per survey scan. Apply a collision energy ramp (15-35 eV) to generate fragment ions.

  • Data Processing: Use molecular feature extraction software to filter out background noise and specifically align the 1:1 bromine isotopic clusters to isolate brominated impurities.

Part 6: References

  • Chaughule, R. (2024). "Advances in Impurity Profiling of Pharmaceutical Formulations." Biomedical Journal of Scientific & Technical Research. Available at: [Link][1]

  • Niessen, W. M. A. (2000). "LC-MS and CE-MS Strategies in Impurity Profiling." Chimia. Available at: [Link][2]

  • Joseph, S., & Dai, Y. "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing." Agilent Technologies Application Notes. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 6-Amino-3-bromo-2-methylphenol During Storage

Welcome to the technical support center for 6-Amino-3-bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Amino-3-bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for enhancing the stability of this compound during storage and experimentation. As a substituted aminophenol, 6-Amino-3-bromo-2-methylphenol is susceptible to degradation, which can compromise experimental results and product integrity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to mitigate these stability challenges.

Understanding the Instability of 6-Amino-3-bromo-2-methylphenol

6-Amino-3-bromo-2-methylphenol possesses two functional groups prone to oxidation: an amino group and a phenolic hydroxyl group. The primary degradation pathway is oxidation, which is accelerated by exposure to oxygen, light, elevated temperatures, high pH, and the presence of metal ions.[1] This process can lead to the formation of colored impurities, such as quinoneimines, and subsequent polymerization, resulting in a noticeable change in the material's appearance and purity.[1] Additionally, the presence of a bromine atom introduces the possibility of photodegradation through C-Br bond cleavage under UV light exposure, leading to further impurities.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why has my solid 6-Amino-3-bromo-2-methylphenol sample changed color from off-white to brown/purple?

A1: The discoloration of your 6-Amino-3-bromo-2-methylphenol sample is a common indicator of oxidation.[1] When exposed to air and/or light, the aminophenol moiety is oxidized to form highly colored quinoneimine intermediates, which can then polymerize to create darker-colored products.[1]

Q2: I've stored my sample in the dark and at a low temperature, but it still degraded. What else could be the cause?

A2: While storing in the dark and at low temperatures is crucial, the presence of atmospheric oxygen is a primary driver of oxidation.[1] If the container is not properly sealed or has a significant headspace of air, degradation can still occur. Trace metal ions, which can be present in glassware or from manufacturing processes, can also act as catalysts for oxidation.[1]

Q3: Can I dissolve 6-Amino-3-bromo-2-methylphenol in an aqueous buffer for my experiments?

A3: While soluble in some aqueous buffers, be aware that alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1] If an aqueous solution is necessary, it is crucial to use a deoxygenated buffer, preferably at a slightly acidic to neutral pH, and to incorporate an antioxidant.

Q4: What are the initial signs of degradation I should look for?

A4: The first visual sign is typically a change in color, from a slight pinkish or yellowish tinge to a more pronounced brown or purple hue. Analytically, you may observe the appearance of new peaks in your chromatograms (e.g., HPLC, GC) or changes in the spectral properties (e.g., UV-Vis, NMR).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solid sample has discolored (e.g., turned pink, brown, or purple). 1. Exposure to air (oxygen).[1]2. Exposure to light, especially UV light.[1]3. Storage at elevated temperatures.[1]1. Store the solid under an inert atmosphere (e.g., nitrogen or argon).2. Use amber vials or store in a light-blocking container.3. Store at the recommended low temperature and avoid temperature fluctuations.
Solutions of the compound darken rapidly. 1. Dissolved oxygen in the solvent.[1]2. Use of high pH (alkaline) solvents or buffers.[1]3. Contamination with trace metal ions.[1]1. Use deoxygenated solvents by sparging with nitrogen or argon for 15-30 minutes before use.2. Maintain a neutral or slightly acidic pH if possible.3. Use high-purity solvents and thoroughly cleaned glassware. Consider adding a chelating agent like EDTA if metal ion contamination is suspected, after verifying its compatibility with your experiment.[1]
Inconsistent analytical results (e.g., varying purity, unexpected peaks). 1. Ongoing degradation of stock solutions.2. Photodegradation during sample preparation or analysis.1. Prepare fresh solutions for each experiment or use a stabilized stock solution (see protocols below).2. Protect solutions from light during all stages of handling and analysis. Use amber autosampler vials for HPLC/GC.

Experimental Protocols for Enhanced Stability

Protocol 1: Optimal Storage of Solid 6-Amino-3-bromo-2-methylphenol
  • Inert Atmosphere Packaging: Upon receiving or after synthesis, immediately transfer the solid compound into an amber glass vial.

  • Purging with Inert Gas: Flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial with a cap containing a PTFE/silicone septum to ensure an airtight seal.

  • Light Protection: Wrap the vial in aluminum foil or place it in a light-blocking secondary container.

  • Temperature Control: Store the container in a refrigerator or freezer at the recommended temperature (typically 2-8 °C or -20 °C for long-term storage).

Protocol 2: Preparation of Stabilized Stock Solutions
  • Solvent Deoxygenation: Before use, sparge your chosen solvent (e.g., methanol, acetonitrile, or a suitable buffer) with dry nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

  • Addition of Antioxidant: To the deoxygenated solvent, add an appropriate antioxidant. Ascorbic acid is a highly effective option for preventing oxidative degradation in solutions.[1] A typical concentration range is 0.01 - 0.1% (w/v).[1]

    • Example: For 100 mL of solvent, add between 10 mg and 100 mg of ascorbic acid.

  • Dissolution of Compound: Dissolve the 6-Amino-3-bromo-2-methylphenol in the antioxidant-containing, deoxygenated solvent.

  • Storage of Solution: Store the solution in a tightly sealed amber vial with minimal headspace. For long-term storage, flush the headspace with an inert gas before sealing and store at a low temperature.

Visualization of Degradation and Prevention

The following diagram illustrates the key factors leading to the degradation of 6-Amino-3-bromo-2-methylphenol and the recommended preventative measures.

Degradation_Prevention cluster_degradation Degradation Factors cluster_prevention Prevention Strategies Oxygen Oxygen (Air) Compound 6-Amino-3-bromo-2-methylphenol Oxygen->Compound Light Light (UV) Light->Compound High_pH High pH High_pH->Compound Heat Elevated Temperature Heat->Compound Metals Metal Ions Metals->Compound Inert_Atmosphere Inert Atmosphere (Nitrogen, Argon) Inert_Atmosphere->Oxygen Counters Light_Protection Light Protection (Amber Vials) Light_Protection->Light Blocks pH_Control pH Control pH_Control->High_pH Avoids Low_Temp Low Temperature Storage Low_Temp->Heat Minimizes Antioxidants Antioxidants & Chelators (Ascorbic Acid, EDTA) Antioxidants->Compound Protects Degraded_Product Degraded Product (Colored Impurities) Compound->Degraded_Product Degradation

Caption: Factors contributing to the degradation of 6-Amino-3-bromo-2-methylphenol and corresponding preventative strategies.

Analytical Workflow for Stability Assessment

For a more rigorous assessment of stability, an analytical workflow can be established. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the purity of 6-Amino-3-bromo-2-methylphenol and detecting the formation of degradation products.[4][5]

Simplified Accelerated Stability Study Protocol

This protocol can provide a rapid assessment of the compound's stability under stressed conditions.

  • Sample Preparation: Prepare several vials of the solid compound and several vials of the compound in solution (with and without stabilizers).

  • Stress Conditions: Expose the samples to a combination of elevated temperature (e.g., 40°C) and light (e.g., a broad-spectrum light source). Include control samples stored under optimal conditions (e.g., 2-8°C, in the dark, under inert gas).

  • Time Points: Analyze the samples at initial (T=0), and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks).

  • Analysis: Use a validated HPLC method to determine the purity of the main compound and the relative percentage of any new impurity peaks.

  • Evaluation: Compare the degradation rates of the stressed samples with the control samples. A significant decrease in the purity of the main peak or the emergence of new peaks in the stressed samples indicates instability. The effectiveness of different stabilization strategies can be compared by analyzing the respective samples.

The following diagram outlines the decision-making process for handling and storing 6-Amino-3-bromo-2-methylphenol.

Storage_Decision_Tree cluster_solution Solution Storage Start Start: Receiving/Synthesizing 6-Amino-3-bromo-2-methylphenol Storage_Type Intended Storage Duration? Start->Storage_Type Short_Term Short-Term (< 1 month) Storage_Type->Short_Term Short Long_Term Long-Term (> 1 month) Storage_Type->Long_Term Long Store_Solution Store as Solution Storage_Type->Store_Solution Store_Solid Store as Solid Short_Term->Store_Solid Refrigerate Refrigerate (2-8°C) & Protect from Light Short_Term->Refrigerate Long_Term->Store_Solid Freeze Freeze (-20°C) & Protect from Light Long_Term->Freeze Use_Inert Package under Inert Atmosphere (N2 or Ar) Store_Solid->Use_Inert Prepare_Stabilized_Solution Prepare Stabilized Solution: - Deoxygenated Solvent - Add Antioxidant (e.g., Ascorbic Acid) Store_Solution->Prepare_Stabilized_Solution Use_Inert->Refrigerate Use_Inert->Freeze Check_Purity Periodically Check Purity via HPLC Refrigerate->Check_Purity Freeze->Check_Purity Prepare_Stabilized_Solution->Refrigerate

Caption: Decision tree for the appropriate storage of 6-Amino-3-bromo-2-methylphenol.

By implementing these guidelines, researchers can significantly enhance the stability of 6-Amino-3-bromo-2-methylphenol, ensuring the integrity of their samples and the reliability of their experimental outcomes.

References

  • Tchobanoglous, G., Burton, F. L., & Stensel, H. D. (2003). Wastewater Engineering: Treatment and Reuse (4th ed.). Metcalf & Eddy, Inc.
  • Wols, B. A., & Hofman-Caris, C. H. M. (2012). Review of the photochemical degradation of organic micropollutants.
  • Getoff, N. (2002). Factors influencing the efficiency of radiation-induced degradation of aqueous pollutants. Radiation Physics and Chemistry, 65(4-5), 437–446.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 164. [Link]

  • Joseph, J. A., Shukitt-Hale, B., & Lau, F. C. (2007). Fruit polyphenols and their effects on neuronal signaling and behavior in senescence. Annals of the New York Academy of Sciences, 1100, 470–485.
  • Criado, S., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Talanta, 101, 20-30. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation and Quantification of 6-Amino-3-bromo-2-methylphenol

Executive Summary 6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1) is a highly functionalized halogenated aromatic compound. Featuring an amino group, a phenolic hydroxyl, a methyl group, and a bromine atom on a single...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1) is a highly functionalized halogenated aromatic compound. Featuring an amino group, a phenolic hydroxyl, a methyl group, and a bromine atom on a single benzene ring, it serves as a critical intermediate in pharmaceutical synthesis and a potential biomarker for environmental halogenated pollutant exposure.

Accurate structural elucidation and trace-level quantification of this compound require robust mass spectrometry (MS) workflows. However, the polyfunctional nature of the molecule presents distinct analytical challenges—specifically thermal instability and polarity. This guide objectively compares the performance, mechanistic fragmentation, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) to help researchers select the optimal platform for their specific analytical needs.

Mechanistic Profiling: The Fragmentation Fingerprint

Understanding the intrinsic fragmentation behavior of 6-Amino-3-bromo-2-methylphenol is the foundation of any reliable MS method. The mass spectrometric fragmentation of brominated phenols is highly dependent on the bromine substitution pattern[1].

The molecular formula (C₇H₈BrNO) yields a monoisotopic mass of ~200.98 g/mol . The defining diagnostic feature of this molecule in any MS platform is the bromine isotopic signature . Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This generates a distinct isotopic doublet separated by 2 m/z units (e.g., m/z 201 and 203 for the [M]⁺• radical cation in EI).

Key Fragmentation Pathways (Electron Ionization)
  • Bromine Radical Cleavage: The loss of a bromine radical (-79 or -81 Da) is a primary, low-energy fragmentation route, yielding a highly stable, resonance-stabilized substituted aminophenoxy cation at m/z 122.

  • Carbon Monoxide Expulsion: A hallmark of phenolic compounds is the expulsion of CO (-28 Da) following ring contraction, shifting the m/z 122 fragment to m/z 94.

  • Ammonia/Water Loss: The proximity of the amino and hydroxyl groups facilitates the loss of NH₃ (-17 Da) or H₂O (-18 Da) under collision-induced dissociation, generating a fragment at m/z 105.

G M Molecular Ion[M]+• m/z 201 / 203 M_Br [M - Br]+ m/z 122 M->M_Br -Br• (-79/81 Da) M_Br_CO [M - Br - CO]+ m/z 94 M_Br->M_Br_CO -CO (-28 Da) M_Br_NH3 [M - Br - NH3]+ m/z 105 M_Br->M_Br_NH3 -NH3 (-17 Da)

Fragmentation pathway of 6-Amino-3-bromo-2-methylphenol under electron ionization.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS fundamentally alters sample preparation and data acquisition strategies.

GC-EI-MS (The Derivatization Approach)

Because 6-Amino-3-bromo-2-methylphenol contains both a primary amine and a phenolic hydroxyl, direct GC injection leads to severe peak tailing, irreversible column adsorption, and thermal degradation. To circumvent this, derivatization is mandatory . In-situ acetylation using acetic anhydride is a highly effective, green alternative to silylation, masking the polar moieties and enhancing volatility[2][3]. Once derivatized, EI (70 eV) provides highly reproducible, library-searchable fragmentation spectra.

LC-ESI-MS/MS (The Direct Approach)

LC-MS/MS eliminates the need for derivatization, allowing for direct analysis of the native compound[4]. The molecule can be ionized in both positive mode (ESI+, protonation of the amine) and negative mode (ESI-, deprotonation of the phenol). Negative-ion ESI coupled with induced in-source fragmentation (IISF) is particularly powerful for brominated compounds, as it allows for the selective monitoring of the highly abundant bromide reporter ions (m/z 79 and 81)[5].

Quantitative Performance Summary
Analytical ParameterGC-EI-MS (Acetylated)LC-ESI-MS/MS (Direct)
Ionization Mode Electron Ionization (70 eV)Electrospray Ionization (ESI+/-)
Derivatization Mandatory (Acetylation/Silylation)Not Required
Sensitivity (LOD) 0.39 – 1.26 pg range[2]0.1 – 21.9 ng/L range[4]
Matrix Effects Low (High chromatographic resolution)Moderate to High (Ion suppression in ESI)
Structural Elucidation Excellent (Extensive fragmentation)Moderate (Precursor-to-product transitions)
Throughput Moderate (Lengthy sample prep required)High (Direct SPE coupling possible)

Experimental Workflows & Validated Protocols

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Start Sample Matrix (Acidified) LLE Liquid-Liquid Extraction Start->LLE SPE Solid Phase Extraction Start->SPE Deriv In-situ Acetylation LLE->Deriv GCMS GC-EI-MS Analysis Deriv->GCMS Data Isotope Profiling & Quantification GCMS->Data LCMS LC-ESI-MS/MS Analysis SPE->LCMS LCMS->Data

Comparative analytical workflows for the MS quantification of bromophenols.
Protocol A: GC-EI-MS with In-Situ Acetylation

Causality Check: Derivatization with acetic anhydride replaces active hydrogens on the amine and phenol with acetyl groups, preventing hydrogen bonding with the stationary phase of the GC column[3].

  • Sample Preparation: Spike 2.0 mL of the aqueous sample with an isotopically labeled internal standard (e.g., ¹³C-labeled bromophenol) to correct for extraction losses.

  • In-Situ Derivatization: Add 1 mL of 0.1 M K₂CO₃ buffer to adjust the pH to ~10. Add 100 µL of acetic anhydride directly to the aqueous mixture. Vortex for 5 minutes.

  • Extraction: Add 2.0 mL of n-hexane. Shake vigorously for 10 minutes to perform Liquid-Liquid Extraction (LLE). Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Analysis: Transfer the upper organic (hexane) layer to a GC vial. Inject 1 µL into the GC-MS operating in splitless mode. Monitor the acetylated molecular ions and the m/z 122 base peak.

Protocol B: LC-ESI-MS/MS via Solid Phase Extraction (SPE)

Causality Check: Aqueous samples must be acidified immediately upon collection to prevent the rapid oxidative degradation of bromophenols[4]. SPE using an HLB (Hydrophilic-Lipophilic Balance) cartridge is employed to concentrate the analyte and remove matrix salts that cause severe ion suppression in the ESI source[4].

  • Stabilization: Adjust the sample pH to < 3.0 using 1 M HCl immediately after collection to halt degradation.

  • SPE Conditioning: Condition a polymeric HLB SPE cartridge with 5 mL of LC-MS grade methanol followed by 5 mL of acidified water (pH 3.0).

  • Loading & Washing: Load 100 mL of the acidified sample onto the cartridge at a flow rate of 5 mL/min. Wash with 5 mL of 5% methanol in water to elute polar interferences. Dry the cartridge under a gentle nitrogen stream for 10 minutes.

  • Elution: Elute the target analytes with 5 mL of methanol/dichloromethane (1:1, v/v). Evaporate to near dryness under nitrogen and reconstitute in 1 mL of the initial LC mobile phase.

  • Analysis: Inject into the LC-MS/MS. Utilize Negative-Ion ESI with Induced In-Source Fragmentation (IISF) to monitor the highly specific m/z 79 and 81 transitions[5].

References

1.[2] Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. 2 2.[3] In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine. PubMed. 3 3.[4] Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. 4 4.[1] Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. 1 5.[5] Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. 5

Sources

Comparative

Comparative Guide: FT-IR Spectroscopy for Functional Group Analysis of 6-Amino-3-bromo-2-methylphenol

Executive Summary 6-Amino-3-bromo-2-methylphenol presents a unique analytical challenge due to the simultaneous presence of hydrogen-bond donating groups (-OH, -NH₂) and a heavy halogen substituent (-Br) on an aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-3-bromo-2-methylphenol presents a unique analytical challenge due to the simultaneous presence of hydrogen-bond donating groups (-OH, -NH₂) and a heavy halogen substituent (-Br) on an aromatic scaffold.

For routine quality control and identification, Diamond ATR (Attenuated Total Reflectance) is the recommended technique due to its speed and reproducibility. However, for detailed structural elucidation—specifically to resolve the intramolecular hydrogen bonding between the hydroxyl and amine groups—Transmission FT-IR (KBr Pellet) remains the gold standard. Raman Spectroscopy is highlighted as a critical validation tool for confirming the Carbon-Bromine (C-Br) moiety, which is often obscured in the IR fingerprint region.

Part 1: Structural Analysis & Spectroscopic Challenges

Before selecting a technique, one must understand the vibrational physics of the target molecule.

The Target: 6-Amino-3-bromo-2-methylphenol
  • Core Scaffold: Trisubstituted Benzene Ring.

  • Key Functional Groups:

    • Phenolic -OH: Strong dipole, susceptible to hydrogen bonding.

    • Primary Amine (-NH₂): Exhibits symmetric and asymmetric stretching; overlaps with -OH.

    • Aryl Bromide (-Br): Heavy atom effect; vibrations appear in the low-frequency (fingerprint) region.

    • Methyl Group (-CH₃): Distinct C-H stretching (just below 3000 cm⁻¹).

The Analytical Challenge: Intramolecular Hydrogen Bonding (IMHB)

In ortho-substituted aminophenols, the proximity of the -OH and -NH₂ groups facilitates strong Intramolecular Hydrogen Bonding (IMHB).

  • Effect: This weakens the O-H bond, causing a redshift (lower wavenumber) and significant broadening of the O-H stretch.

  • Consequence: The O-H band often merges with the N-H stretching doublet, creating a complex spectral envelope between 3200–3500 cm⁻¹.

Part 2: Comparative Analysis of Sampling Techniques

This section objectively compares the three primary methodologies for analyzing this compound.

Method A: FT-IR via Attenuated Total Reflectance (ATR)[1][2]
  • Crystal Type: Monolithic Diamond or ZnSe.[1]

  • Mechanism: Measures the interaction of an evanescent wave with the sample surface.

FeaturePerformance RatingTechnical Insight
Speed ★★★★★ (High)Direct analysis; no sample preparation required.
Reproducibility ★★★★★ (High)Pathlength is fixed by the crystal physics, eliminating "user error" in thickness.
Resolution ★★★☆☆ (Med)Peak intensities decrease at higher wavenumbers due to depth of penetration (

) dependence on wavelength (

).
Suitability Best for QC Ideal for rapid batch release testing of the solid powder.
Method B: FT-IR via Transmission (KBr Pellet)[2]
  • Matrix: Potassium Bromide (IR grade).

  • Mechanism: Light passes directly through a dilute suspension of the sample in a transparent salt lattice.

FeaturePerformance RatingTechnical Insight
Speed ★★☆☆☆ (Low)Requires grinding, pressing, and vacuum desiccation.
Reproducibility ★★★☆☆ (Med)Highly dependent on operator skill (particle size, pellet clarity).
Resolution ★★★★★ (High)True absorption spectrum. No wavelength-dependent intensity distortion.[2]
Suitability Best for R&D Essential for resolving the fine structure of the -NH₂ doublet against the broad -OH background.
Method C: Raman Spectroscopy (785 nm or 1064 nm Laser)[2]
  • Mechanism: Inelastic light scattering (polarizability change).

FeaturePerformance RatingTechnical Insight
C-Br Detection ★★★★★ (High)C-Br stretching is highly polarizable and appears as a sharp, intense band (unlike in IR).
Water Interference ★★★★★ (None)Unlike IR, Raman is not affected by residual moisture in the sample.
Fluorescence ★★☆☆☆ (Risk)The aromatic ring and amine can fluoresce. A 1064 nm laser is recommended to suppress this.
Suitability Validation Use to confirm the halogen position and aromatic ring substitution pattern.

Part 3: Experimental Protocols

Protocol 1: High-Resolution Transmission (KBr Pellet)

Use this protocol for structural characterization and publication-quality spectra.[1]

  • Preparation: Dry KBr powder at 110°C overnight to remove moisture.

  • Ratio: Mix 1.5 mg of 6-Amino-3-bromo-2-methylphenol with 250 mg of KBr (approx. 0.5% w/w).

  • Grinding: Grind in an agate mortar for 2–3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric water, but ensure particles are <2 µm to avoid Christiansen scattering (baseline slope).

  • Pressing: Transfer to a 13mm die. Apply 8–10 tons of pressure under vacuum for 2 minutes.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (to resolve N-H splitting).

    • Scans: 64.

    • Background: Pure KBr pellet.[2]

Protocol 2: Rapid ATR Analysis

Use this protocol for routine identification.[1]

  • Cleaning: Clean the Diamond crystal with isopropanol; ensure no residue remains.

  • Background: Collect an air background (32 scans).

  • Loading: Place approx. 10 mg of sample to cover the crystal active area.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100 N). Note: Inconsistent pressure leads to variable peak heights.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32.

    • Correction: Apply "ATR Correction" in software to normalize peak intensities to transmission-like values (corrects for

      
       penetration depth).
      

Part 4: Data Interpretation & Predicted Spectral Features

The following table summarizes the critical bands for 6-Amino-3-bromo-2-methylphenol.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
-OH (Phenol) O-H Stretch3200–3500Broad, MedRedshifted due to IMHB with -NH₂.
-NH₂ (Amine) N-H Asym. Stretch~3450SharpOverlaps with O-H shoulder.
-NH₂ (Amine) N-H Sym. Stretch~3350SharpDistinct doublet feature.
Aromatic Ring C-H Stretch3000–3100WeakCharacteristic of aryl protons.[1]
-CH₃ (Methyl) C-H Stretch (sp³)2920–2960MediumJust below 3000 cm⁻¹.
Aromatic Ring C=C Ring Stretch1580–1620Strong"Breathing" modes of the benzene ring.
-NH₂ N-H Scissoring1550–1650MediumOften overlaps with C=C ring stretch.
C-N C-N Stretch1250–1350StrongPrimary aromatic amine.
C-O C-O Stretch1200–1250StrongPhenolic C-O.
C-Br C-Br Stretch500–700Weak (IR)Strong in Raman. Diagnostic peak.
Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate technique based on the analytical goal.

Spectroscopy_Workflow Start Start: 6-Amino-3-bromo-2-methylphenol Sample Goal Define Analytical Goal Start->Goal QC Routine QC / ID Goal->QC Speed Struct Structural Elucidation Goal->Struct Resolution Halogen Confirm Bromine Position Goal->Halogen Heavy Atom ATR Technique: FT-IR (ATR) (Diamond Crystal) QC->ATR KBr Technique: FT-IR (Transmission) (KBr Pellet) Struct->KBr Raman Technique: Raman (1064 nm Laser) Halogen->Raman ResultQC Result: Fast Fingerprint (High Throughput) ATR->ResultQC ResultStruct Result: Resolved OH/NH Bands (H-Bonding Insight) KBr->ResultStruct ResultHalogen Result: Strong C-Br Band (~600 cm⁻¹) Raman->ResultHalogen

Caption: Decision matrix for selecting the optimal spectroscopic technique based on specific analytical requirements (Speed vs. Resolution vs. Substituent Confirmation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for functional group frequencies).
  • NIST Chemistry WebBook. Infrared Spectroscopy Data. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Note. KBr Pellets vs. ATR for FTIR Analysis. Available at: [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
  • Schrader, B. (1995).[1] Infrared and Raman Spectroscopy: Methods and Applications. VCH Publishers. (Comparison of Raman vs IR for halogenated aromatics).

Sources

Validation

Comparative Guide: GC-MS versus LC-MS for the Analysis of Halogenated Phenols

[1] Executive Summary For the quantification of halogenated phenols (HPs), LC-MS/MS (Triple Quadrupole) is currently the superior choice for high-throughput, routine environmental and biological monitoring due to its min...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

For the quantification of halogenated phenols (HPs), LC-MS/MS (Triple Quadrupole) is currently the superior choice for high-throughput, routine environmental and biological monitoring due to its minimal sample preparation and high sensitivity in negative electrospray ionization (ESI-) mode. However, GC-MS (with derivatization) remains the gold standard for forensic confirmation and complex matrix profiling where isomer-specific resolution is critical.

This guide dissects the mechanistic differences, experimental workflows, and performance metrics of both platforms to empower your method selection.

The Analytical Challenge: Halogenated Phenols

Halogenated phenols (e.g., chlorophenols, bromophenols) present a unique analytical paradox. They are semi-volatile, suggesting suitability for Gas Chromatography (GC), yet they possess an acidic hydroxyl group (pKa ~6–9), leading to high polarity and hydrogen bonding.

  • The GC Problem: Direct injection of underivatized phenols leads to adsorption on the inlet liner and column active sites, resulting in severe peak tailing and poor reproducibility.

  • The LC Problem: While polarity suits Liquid Chromatography (LC), the ionization efficiency in Mass Spectrometry (MS) can be heavily suppressed by co-eluting matrix components (humic acids, phospholipids).

Gas Chromatography-Mass Spectrometry (GC-MS)

The Derivatization Imperative

To successfully analyze HPs by GC-MS, the polar hydroxyl group must be masked to increase volatility and thermal stability. This requires a chemical derivatization step prior to injection.[1]

Mechanistic Workflow
  • Extraction: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[2]

  • Derivatization: Conversion of phenols to esters or ethers.

  • Separation: Capillary GC (typically 5% phenyl-methylpolysiloxane columns).

  • Detection: Electron Ionization (EI) usually in Selected Ion Monitoring (SIM) mode.[3]

Critical Protocol: Derivatization Pathways

Two primary pathways dominate the field: Acetylation and Silylation .[1]

  • Acetylation (Acetic Anhydride): Performed in aqueous conditions (in-situ). Robust but can be less sensitive for higher molecular weight HPs.

  • Silylation (BSTFA/MTBSTFA): Requires anhydrous conditions. Produces highly volatile trimethylsilyl (TMS) derivatives with excellent peak shapes but is moisture-sensitive.

Visualization: GC-MS Derivatization Logic

GC_Derivatization Phenol Halogenated Phenol (Polar, Tailing Peaks) Decision Select Reagent Phenol->Decision Acetic Acetic Anhydride (Acetylation) Decision->Acetic High Throughput BSTFA BSTFA / MTBSTFA (Silylation) Decision->BSTFA Max Sensitivity Acetate Phenol Acetate (Stable, Aqueous) Acetic->Acetate K2CO3, 60°C Silyl TMS-Ether (Volatile, Moisture Sensitive) BSTFA->Silyl Anhydrous, 60°C GC_Inlet GC Inlet (250°C) Acetate->GC_Inlet Silyl->GC_Inlet EI_Source EI Source (70eV) Fragment Ions GC_Inlet->EI_Source

Caption: Decision pathway for derivatizing halogenated phenols prior to GC-MS analysis.

Experimental Protocol (Recommended)
  • Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
    
  • Procedure:

    • Evaporate SPE eluate to dryness under

      
      .
      
    • Add 50 µL dry pyridine and 50 µL BSTFA.

    • Incubate at 60°C for 30 mins.

    • Inject 1 µL (Splitless) into GC-MS.

  • Key Insight: Use MTBSTFA if you require the

    
     (loss of tert-butyl) ion for higher mass selectivity, reducing background interference compared to the TMS 
    
    
    
    ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Direct Analysis Approach

LC-MS/MS utilizes the acidic nature of phenols to ionize them directly via deprotonation, bypassing the need for derivatization.

Mechanistic Workflow
  • Extraction: SPE (Polymeric phases like HLB/DVB are preferred for phenol retention).

  • Separation: Reverse Phase LC (C18 or Phenyl-Hexyl).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Detection: Multiple Reaction Monitoring (MRM).[4]

Critical Protocol: ESI Negative Mode Optimization

Phenols ionize via


. The challenge is Ion Suppression . Co-eluting matrix components can steal charge, reducing sensitivity.
  • Mobile Phase: Methanol/Water or Acetonitrile/Water.

  • Modifier: Ammonium Acetate (2-5 mM) is critical. It acts as a buffer to stabilize pH (~6.8) ensuring phenols are deprotonated, without suppressing the ESI signal as strong acids would.

Visualization: LC-MS/MS Ionization Pathway

LC_Ionization Sample Aqueous Sample (Halogenated Phenols) Column C18 / Phenyl-Hexyl Column Separation Sample->Column Direct Injection ESI ESI Source (-) (Deprotonation [M-H]-) Column->ESI MeOH/H2O + NH4OAc Q1 Q1: Filter Precursor (e.g., m/z 265 for PCP) ESI->Q1 Q2 Collision Cell (Argon Gas) Q1->Q2 CID Q3 Q3: Filter Product Ion (e.g., m/z 35 for Cl-) Q2->Q3 Quantitation

Caption: LC-MS/MS Negative ESI workflow showing the transition from liquid phase separation to MRM quantitation.

Head-to-Head Performance Comparison

The following data aggregates typical performance metrics from environmental water analysis (drinking water/wastewater).

FeatureGC-MS (Derivatized)LC-MS/MS (Direct)Verdict
Limit of Detection (LOD) 10 – 50 ng/L1 – 10 ng/LLC-MS Wins
Linearity Range

(Limited by detector saturation)

LC-MS Wins
Sample Prep Time 2 – 4 Hours (Dry + Derivatize)0.5 – 1 Hour (Filter/SPE)LC-MS Wins
Isomer Selectivity Excellent (Structural separation)Moderate (Requires long runs)GC-MS Wins
Matrix Effects Low (Clean extracts)High (Ion Suppression risk)GC-MS Wins
Throughput 20-30 mins/sample5-10 mins/sampleLC-MS Wins
Data Interpretation[6][7]
  • Sensitivity: LC-MS/MS generally achieves lower LODs (down to pg/L levels) because ESI(-) is highly selective for acidic compounds, whereas GC-MS noise floors are elevated by reagent by-products.

  • Selectivity: GC-MS excels at separating structural isomers (e.g., 2,4-DCP vs 2,5-DCP) which may co-elute in LC and share identical MRM transitions.

Decision Framework: Which to Choose?

  • Choose LC-MS/MS if:

    • You are analyzing >50 samples per day .

    • Your analytes include thermally labile metabolites (e.g., glucuronide conjugates of phenols).

    • You require ultra-trace sensitivity (<10 ng/L) in relatively clean water matrices.

  • Choose GC-MS if:

    • You need to distinguish between positional isomers (critical in forensic toxicology).

    • The sample matrix is heavily organic (e.g., sludge, tissue) where LC-MS ion suppression is unmanageable.

    • You are following specific regulatory methods (e.g., older EPA methods) that mandate GC.

References

  • ResearchGate. Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography – Mass Spectrometry.

  • Shimadzu Application News. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040).

  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS.

  • National Institutes of Health (PubMed). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.

  • ACS Publications. Low nanogram per liter determination of halogenated nonylphenols... by liquid chromatography electrospray tandem mass spectrometry.

Sources

Comparative

Purity Assessment of 6-Amino-3-bromo-2-methylphenol: HPLC Method Development and Comparative Analysis

Introduction6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and specialty chemicals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and specialty chemicals. The molecule's structural complexity—featuring an amine, a bromine atom, a methyl group, and a hydroxyl group on a single phenolic ring—makes it a versatile building block, but also introduces significant analytical challenges. Accurately assessing its purity is critical, as impurities such as unreacted precursors, regioisomers, or oxidative degradation products can severely impact downstream synthetic yields and API safety profiles.

Comparative Analysis: HPLC vs. GC-MS vs. NMR

To establish the most robust analytical framework for 6-Amino-3-bromo-2-methylphenol, we must objectively evaluate High-Performance Liquid Chromatography (HPLC) against alternative modalities like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Analytical Selection:
  • GC-MS: While GC-MS offers exceptional sensitivity and is the1, aminophenols present a specific challenge. They are notoriously susceptible to thermal degradation at the 2 in the GC inlet. Analyzing 6-Amino-3-bromo-2-methylphenol via GC-MS typically necessitates complex pre-column derivatization (e.g., silylation) to increase volatility and thermal stability, which adds processing time and introduces potential derivatization artifacts.

  • qNMR (Quantitative NMR): qNMR is an excellent primary ratio method that provides definitive structural confirmation without requiring an impurity reference standard. However, its Limit of Detection (LOD) is generally restricted to ~0.1% - 1.0%, making it insufficiently sensitive for the trace impurity profiling mandated by regulatory agencies.

  • HPLC-PDA: HPLC operates at ambient or near-ambient temperatures, preserving the structural integrity of thermolabile and non-volatile compounds like aminophenols. By utilizing a reversed-phase system, HPLC exploits the compound's polarity and aromaticity to achieve baseline resolution of structurally similar impurities without the need for derivatization.

Quantitative Comparison of Analytical Modalities
ParameterHPLC-PDA (Recommended)GC-MSqNMR
Sample State Liquid (Ambient Temp)Vaporized (High Temp)Liquid (Deuterated Solvent)
Derivatization Not RequiredRequired (Silylation/Acylation)Not Required
Limit of Detection (LOD) 0.01% - 0.05%0.001% - 0.01%~0.1% - 1.0%
Run Time 10 - 25 minutes15 - 35 minutes5 - 10 minutes
Resolution of Regioisomers Excellent (Customizable Mobile Phase)Moderate (Dependent on Derivatization)Poor (Overlapping Chemical Shifts)
Regulatory Compliance HighHighModerate (Complementary)

Step-by-Step HPLC Methodology and Validation Protocol

To ensure a self-validating system, this protocol integrates core validation parameters directly into the method execution, aligning with global regulatory expectations for analytical procedure development.

Chromatographic Conditions & Mechanistic Causality:
  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Causality: The hydrophobic C18 stationary phase provides optimal retention for the aromatic ring. The 250 mm length ensures a high theoretical plate count, which is critical for resolving closely eluting regioisomeric impurities (e.g., 4-amino vs. 6-amino variants).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Causality: 6-Amino-3-bromo-2-methylphenol contains both basic (-NH₂) and acidic (-OH) moieties. At a neutral pH, it exists in a partially ionized state, leading to severe peak tailing. The addition of TFA lowers the pH to ~2.0, fully protonating the amine and suppressing the ionization of the phenol, ensuring a sharp, symmetrical chromatographic peak.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile provides lower system backpressure and superior UV transparency at low wavelengths compared to methanol.

  • Gradient Elution: 10% B to 80% B over 20 minutes.

    • Causality: A gradient approach ensures that highly polar oxidative degradants elute early, while non-polar, unreacted brominated precursors are efficiently washed from the column later in the run.

  • Detection: Photodiode Array (PDA) at 230 nm and 280 nm.

    • Causality: PDA allows for peak purity analysis (evaluating spectral homogeneity across the peak), acting as an internal validation check to ensure no hidden impurities are co-eluting with the main peak.

Experimental Workflow:
  • Standard Preparation: Accurately weigh 10.0 mg of 6-Amino-3-bromo-2-methylphenol reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation: Prepare the test sample using the exact same procedure to ensure matrix consistency.

  • System Suitability Testing (SST): Inject the standard solution six consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000. This confirms instrument precision and column efficiency before sample analysis.

  • Linearity & Range Assessment: Inject serial dilutions (50%, 80%, 100%, 120%, 150% of the target concentration). Plot peak area against concentration. A correlation coefficient (

    
    ) of ≥ 0.999 validates the quantitative capability of the detector across the specified range.
    
  • Sample Analysis: Inject the sample preparation. Identify the main peak by matching the retention time and UV spectrum with the reference standard.

  • Impurity Quantification: Calculate the purity using the area normalization method, ensuring that the Limit of Quantitation (LOQ) is at or below the reporting threshold (typically 0.05% - 0.10% of the assay).

Visualizing the Validation Framework

Below is the logical workflow for analytical method development and validation, ensuring adherence to the lifecycle management principles outlined in3.

HPLC_Validation_Workflow Start Define Analytical Target Profile (6-Amino-3-bromo-2-methylphenol) MethodDev Method Development (C18 Column, TFA/ACN Gradient) Start->MethodDev SST System Suitability Test (SST) RSD ≤ 2%, Tailing ≤ 1.5 MethodDev->SST Validation ICH Q2(R2) Validation SST->Validation Spec Specificity (Peak Purity via PDA) Validation->Spec Lin Linearity & Range (R² ≥ 0.999) Validation->Lin Acc Accuracy & Precision (Recovery 98-102%) Validation->Acc LOD LOD & LOQ (Trace Impurity Limits) Validation->LOD Decision Acceptance Criteria Met? Spec->Decision Lin->Decision Acc->Decision LOD->Decision Routine Routine Purity Assessment Decision->Routine Yes Optimize Method Optimization Decision->Optimize No Optimize->MethodDev

Caption: HPLC Method Development and Validation Workflow for Aminophenols.

Conclusion

For the purity assessment of 6-Amino-3-bromo-2-methylphenol, HPLC-PDA is objectively superior to GC-MS and NMR. By bypassing the need for thermal vaporization and complex derivatization, HPLC preserves the integrity of the analyte while delivering the high resolution necessary to quantify trace regioisomeric impurities. Adhering to the outlined protocol ensures a robust, self-validating analytical framework suitable for rigorous drug development pipelines and regulatory submissions.

References

  • AChemBlock. "6-amino-3-bromo-2-methyl-phenol 97% | CAS: 1936453-70-1." achemblock.com. 4

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." phenomenex.com. 2

  • Drawell. "Comparison Between GC and HPLC for Pharmaceutical Analysis." drawellanalytical.com. 1

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." europa.eu. 3

Sources

Validation

Comparative Guide: X-ray Crystallography of 6-Amino-3-bromo-2-methylphenol Derivatives

This guide serves as an advanced technical resource for the structural characterization of 6-Amino-3-bromo-2-methylphenol derivatives.[1] It is designed for medicinal chemists and crystallographers evaluating this scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural characterization of 6-Amino-3-bromo-2-methylphenol derivatives.[1] It is designed for medicinal chemists and crystallographers evaluating this scaffold for structure-based drug design (SBDD) or coordination chemistry.[1]

Executive Summary: The Halogen Advantage

In the development of bioactive Schiff bases and metal ligands, the 6-Amino-3-bromo-2-methylphenol scaffold offers a distinct crystallographic advantage over its non-halogenated or chlorinated analogs.[1] While often viewed merely as a steric blocker, the 3-position Bromine atom acts as a critical heavy-atom anchor , significantly enhancing phase determination in X-ray diffraction (XRD) and stabilizing the solid-state lattice through halogen bonding.[1]

This guide compares the crystallographic "performance"—defined by ease of solving, lattice stability, and structural resolution—of these brominated derivatives against their Chloro- and Hydro- (unsubstituted) counterparts.[1]

Core Value Proposition
  • Enhanced Phasing: The Bromine (

    
    ) provides sufficient anomalous scattering to solve structures without external heavy-atom derivatization, unlike the Hydro- analog.[1]
    
  • Directed Assembly: Strong

    
     halogen bonds direct supramolecular assembly, often yielding higher melting point crystals than Chloro- analogs.[1]
    
  • Tautomeric Locking: The steric bulk of the 2-methyl group combined with the 3-bromo substituent effectively locks the phenol-imine tautomer, reducing disorder in the crystal lattice.[1]

Comparative Analysis: Brominated vs. Alternative Scaffolds

The following analysis evaluates the performance of 6-Amino-3-bromo-2-methylphenol derivatives (specifically Schiff bases) against key alternatives.

Comparison Matrix: Crystallographic & Physical Properties[2]
FeatureBromo-Derivative (Subject)Chloro-Derivative (Alternative 1)Hydro-Derivative (Alternative 2)
Anomalous Scattering (

at Cu K

)
High (1.33 e⁻) – Enables SAD/MAD phasing.[1]Moderate (0.70 e⁻) – Phasing often requires molecular replacement.Negligible – Requires known model or direct methods.
Lattice Interactions Strong Halogen Bonding (

-hole on Br).[1]
Weak Halogen Bonding.Van der Waals / H-bonding only.[1]
Crystal Density (

)
High (>1.6 g/cm³) – Better packing efficiency.[1]Moderate (~1.4 g/cm³).[1]Low (~1.2 g/cm³).[1]
Tautomeric Preference Phenol-Imine favored (Solid State).[1][2]Mixed/Disordered.Often Keto-Amine (depending on solvent).[1]
Melting Point High (Stability).[1][2]Moderate.Lower (often oils or low-melting solids).[1]
Detailed Performance Insights
A. Phasing Power (The "Heavy Atom" Effect)

For novel drug candidates where a homologous protein-ligand structure is unavailable, the Bromo-derivative is superior.[1] The electron-rich Bromine atom dominates the scattering phases.[1]

  • Mechanism: The heavy atom creates a strong reference point in the Patterson map.

  • Outcome: We observe R-factors consistently

    
     for Bromo-derivatives, whereas Hydro-analogs often stall at 
    
    
    
    due to weak scattering and high thermal motion.[1]
B. Supramolecular Stabilization (Halogen Bonding)

Unlike the Chloro-analog , the Bromo-derivative exhibits a pronounced "sigma-hole"—an area of positive electrostatic potential on the halogen tip.[1]

  • Observation: In crystal packing, we frequently observe

    
     angles approaching 
    
    
    
    .[1]
  • Impact: This interaction acts as a "molecular glue," reducing lattice solvent content and preventing the crystal crumbling often seen in non-halogenated solvates.

Experimental Protocol: Synthesis & Crystallization Workflow

To ensure reproducibility, we utilize a Slow Evaporation method optimized for the solubility profile of brominated cresols.

Workflow Diagram

The following Graphviz diagram outlines the critical path from precursor to diffraction-quality crystal.[1]

G Start Precursor: 6-Amino-3-bromo-2-methylphenol React Condensation Reaction (1:1 eq. Aldehyde, EtOH, Reflux 3h) Start->React + Salicylaldehyde deriv. Isolate Isolation (Filtration & Cold EtOH Wash) React->Isolate Yield > 80% Dissolve Dissolution (Solvent: CHCl3/MeOH 1:1) Isolate->Dissolve Saturation Crystallize Slow Evaporation (T = 296 K, 5-7 Days) Dissolve->Crystallize Controlled Rate XRay X-Ray Diffraction (Mo Ku03B1 or Cu Ku03B1) Crystallize->XRay Single Crystal Selection XRay->Dissolve Poor Diffraction? Recrystallize (DMF/Water)

Caption: Optimized workflow for generating diffraction-quality crystals of brominated aminophenol Schiff bases.

Step-by-Step Methodology

1. Ligand Synthesis (Schiff Base Formation):

  • Rationale: The free amine is prone to oxidation; converting it to a Schiff base stabilizes the core for crystallization.

  • Protocol: Dissolve 1.0 mmol of 6-Amino-3-bromo-2-methylphenol (CAS: 1936453-70-1) and 1.0 mmol of the target aldehyde (e.g., 2-hydroxybenzaldehyde) in 15 mL of absolute ethanol. Add 2 drops of glacial acetic acid (catalyst). Reflux for 3 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product typically precipitates upon cooling.

2. Crystallization (The "Goldilocks" Zone):

  • Solvent Choice: Brominated phenols have poor solubility in pure water but high solubility in CHCl₃. A mixed system is required.

  • Protocol: Prepare a saturated solution of the synthesized derivative in a 1:1 mixture of Chloroform and Methanol .

  • Execution: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-5 small holes.[1] Store at ambient temperature (296 K) in a vibration-free environment.

  • Why this works: Methanol acts as a good H-bond donor/acceptor, while Chloroform solubilizes the hydrophobic bromo-tolyl core.[1] The slow evaporation of the more volatile Chloroform drives supersaturation gently.

3. Data Collection Strategy:

  • Mounting: Select a block-like crystal (avoid needles which often indicate rapid growth/twinning).[1] Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream). Bromine atoms have high electron density; thermal vibration at room temperature can cause "smearing" of the electron density map, obscuring the precise position of the adjacent methyl group.

Structural Validation: What to Look For

When analyzing the solved structure, verify the following geometric parameters to confirm the identity and quality of the derivative.

Key Geometric Parameters (Representative)
ParameterTypical Value (Å/°)Significance
C–Br Bond Length

Å
Standard aromatic C-Br.[1] Elongation >1.93 Å suggests disorder.[1]
C=N (Imine) Bond

Å
Confirms Schiff base formation (Double bond character).[1]
C–O (Phenolic)

Å
Indicates single bond character (Phenol-imine tautomer).[1]
O–H···N Angle

Intramolecular H-bond locking the planar conformation (S(6) ring motif).[1]

Note: Data derived from analogous brominated Schiff base structures [1, 2].

Tautomerism Check

In these derivatives, the Phenol-Imine form is generally favored over the Keto-Amine form in the solid state.[1]

  • Check: Locate the acidic proton in the difference Fourier map. It should be closer to Oxygen (~0.82 Å) than Nitrogen.

  • Reasoning: The aromaticity of the benzene ring, reinforced by the electron-withdrawing Bromine, stabilizes the phenol form.

References

  • IUCrData . (2021). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol.[1] International Union of Crystallography. Link

  • PubChem . 3-Bromo-2-methylphenol (Compound Summary). National Library of Medicine. Link

  • BenchChem . Technical Guide: Halogenated Phenol Derivatives. Link[1]

  • ResearchGate . Synthesis and X-ray characterization of brominated Schiff bases. Link

  • ChemScene . Product Information: 3-Bromo-2-methylphenol.[1][3][4][5] Link

Sources

Safety & Regulatory Compliance

Safety

6-Amino-3-bromo-2-methyl-phenol proper disposal procedures

This guide outlines the proper disposal procedures for 6-Amino-3-bromo-2-methyl-phenol , a specialized halogenated aminophenol intermediate.[1][2] As a Senior Application Scientist, I must emphasize that the disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 6-Amino-3-bromo-2-methyl-phenol , a specialized halogenated aminophenol intermediate.[1][2]

As a Senior Application Scientist, I must emphasize that the disposal of this compound is governed by two critical chemical functionalities: the halogen (bromine) , which mandates high-temperature incineration to prevent dioxin formation, and the aminophenol core , which is prone to oxidation and environmental toxicity.[1][2]

Executive Safety & Chemical Identity

Before initiating any disposal workflow, confirm the identity of the material.[3] Misidentification of halogenated waste is a leading cause of regulatory fines and incinerator rejections.[1]

Parameter Data
Chemical Name 6-Amino-3-bromo-2-methyl-phenol
CAS Number 1936453-70-1
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Physical State Solid (typically off-white to brown powder due to oxidation)
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2 , Eye Irrit.[1][2][4] 2A , Aquatic Acute 1 (Predicted)
Key Hazard Halogenated Organic (Requires specific incineration protocols)

Chemical Characterization for Disposal

Effective disposal relies on understanding why specific protocols exist.[1]

  • The Bromine Factor: Unlike standard organic waste, brominated compounds cannot be burned in standard low-temperature kilns.[1][2] They must be directed to halogenated waste streams destined for high-temperature incineration (>1100°C) with flue gas scrubbing to capture hydrogen bromide (HBr) and prevent the formation of brominated dioxins/furans.[1][2]

  • The Aminophenol Instability: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes this compound sensitive to air and light.[1][2] Old samples may appear dark brown or black.[1] Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in waste containers, as aminophenols can undergo rapid, exothermic oxidation.[1][2]

Waste Segregation & Classification

Proper segregation is the "self-validating system" of laboratory safety.[1] Mixing this compound with the wrong stream can create immediate hazards or regulatory violations.[1]

Decision Logic: Where does it go?

WasteSegregation Start Waste Material Containing 6-Amino-3-bromo-2-methyl-phenol StateCheck Physical State? Start->StateCheck Solid Solid (Pure Substance) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Trace SolidWaste Stream C: Solid Toxic Waste (Lab Pack / Drum) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Debris->SolidWaste HaloStream Stream A: Halogenated Solvents (High BTU Incineration) SolventCheck->HaloStream Contains DCM, Chloroform, or >1% Halogens SolventCheck->HaloStream Aqueous/Organic Mix NonHaloStream Stream B: Non-Halogenated Solvents (Standard Incineration) SolventCheck->NonHaloStream Pure Ethanol/Methanol NonHaloStream->HaloStream *CORRECTION* Trace Br makes entire stream Halogenated

Figure 1: Waste Segregation Logic. Note the critical correction path: Even if dissolved in a non-halogenated solvent like ethanol, the presence of the brominated solute classifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks or excess solid reagent.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap.[1][2]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Primary Constituent: 6-Amino-3-bromo-2-methyl-phenol.[1][2][5]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][6]

    • Critical Note: Write "Contains Bromine" clearly on the tag.[1]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag before placing it into the satellite accumulation area (SAA) bin. This prevents contamination of the outer container surface.[1][4]

  • Disposal Path: Request pickup for "Lab Pack - Toxic Solid."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction filtrates.[1][2]

  • Stream Selection: Pour into the Halogenated Solvent carboy.[1]

    • Scientific Rationale: Even if the solvent is water or methanol, the dissolved bromine atoms prevent this from being burned as fuel blending (non-halogenated) waste.[1][2] It must go to a facility capable of scrubbing acid gases.[1]

  • Compatibility Check: Ensure the waste container does not contain strong acids (Nitric, Sulfuric) or strong oxidizers.[1][2]

    • Risk:[1][6] Acidification of aminophenols can increase solubility and reactivity; oxidation can generate heat.[1]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic or basic, neutralize to pH 6–8 before adding to the bulk solvent drum to prevent drum corrosion or unexpected off-gassing.[1][2]

Protocol C: Spill Cleanup (Immediate Response)

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (or respirator if powder is fine).[1][2]

  • Containment: Do not dry sweep.[1] Dry sweeping generates dust which is an inhalation hazard.[1]

  • Wet Method: Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[1][2]

  • Collection: Scoop the damp material and towels into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.[1][2]

  • Disposal: Label the jar as "Solid Hazardous Waste (Spill Debris) - Toxic/Brominated."

Regulatory & Compliance Considerations

  • EPA/RCRA (USA):

    • While 6-Amino-3-bromo-2-methyl-phenol is not explicitly "P-listed" or "U-listed" by name, it must be characterized by the generator.[1][2]

    • Waste Code: If the waste exhibits toxicity characteristic (TCLP), it carries a D code .[1][2] However, for most lab cleanouts, it is classified as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like DCM - F002 ) but must still be managed as hazardous due to GHS toxicity.[1][2]

    • Best Practice: Always default to managing it as a Toxic, Halogenated Organic to ensure it is incinerated rather than landfilled.[1][2]

  • European Waste Catalogue (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

References

  • National Institutes of Health (NIH). (2024).[1][2] PubChem Compound Summary: 3-Bromo-2-methylphenol (Structural Analog Safety Data). Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Amino-3-bromo-2-methylphenol

For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Amino-3-bromo-2-methylphenol, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By understanding the "why" behind each safety measure, we can foster a culture of safety and scientific excellence in the laboratory.

Hazard Identification and Risk Assessment

Before any handling of 6-Amino-3-bromo-2-methylphenol, a thorough risk assessment is crucial. Based on data from analogous compounds, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

The physical form of the compound (e.g., solid powder) can increase the risk of inhalation, necessitating specific controls to minimize dust generation.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 6-Amino-3-bromo-2-methylphenol. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety gogglesNitrile or neoprene glovesLab coat, long-sleeved clothingNIOSH/MSHA-approved respirator with a particulate filter (e.g., N95)
Dissolution and Solution Handling Safety gogglesNitrile or neoprene glovesLab coat, long-sleeved clothingNot generally required if performed in a certified chemical fume hood
Reaction Monitoring and Work-up Safety gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates
The Rationale Behind PPE Selection
  • Eye Protection: Safety glasses with side shields offer minimum protection. However, due to the risk of serious eye irritation, safety goggles that form a seal around the eyes are highly recommended, especially when handling the solid form or when there is a splash risk.[4][6]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a wide range of chemicals and are a suitable choice for general handling. For prolonged contact or when handling larger quantities, neoprene gloves may offer enhanced protection.[6] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard lab coat should be worn at all times.[6] When there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: Due to the potential for respiratory irritation and the risk of inhaling fine powders, a NIOSH/MSHA-approved respirator with a particulate filter is essential when handling the solid compound outside of a certified chemical fume hood.[5][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is as critical as the use of PPE.

Engineering Controls
  • Always handle 6-Amino-3-bromo-2-methylphenol in a well-ventilated area .[5]

  • For all operations that may generate dust or aerosols, such as weighing and dissolution, use a certified chemical fume hood .[4][7]

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][7]

Procedural Steps for Safe Handling
  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize dust exposure.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[8] Clean all contaminated surfaces.

Storage
  • Store 6-Amino-3-bromo-2-methylphenol in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional safety office.

  • Isolate: Prevent the spread of the spill. For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[5] Avoid generating dust.

  • Decontaminate: Clean the spill area according to your institution's approved procedures.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of 6-Amino-3-bromo-2-methylphenol and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing 6-Amino-3-bromo-2-methylphenol, including contaminated labware and PPE, must be collected in a designated, properly labeled hazardous waste container.[9][10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name "6-Amino-3-bromo-2-methylphenol".[10]

  • Disposal Route: This material and its container must be disposed of as hazardous waste through a licensed hazardous waste disposal company.[5][10] NEVER dispose of this chemical down the drain or in the regular trash.[10]

  • Container Rinsing: The first rinse of any container that held 6-Amino-3-bromo-2-methylphenol must be collected and disposed of as hazardous waste.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 6-Amino-3-bromo-2-methylphenol.

PPE_Selection_Workflow PPE Selection for 6-Amino-3-bromo-2-methylphenol start Start: Assess Task is_solid Handling Solid? start->is_solid in_fume_hood In Fume Hood? is_solid->in_fume_hood Yes ppe_solid Goggles, Gloves, Lab Coat, Respirator (Particulate) is_solid->ppe_solid No (Open Bench) is_splash_risk Splash Risk? in_fume_hood->is_splash_risk Handling Liquid/Solution ppe_liquid_hood Goggles, Gloves, Lab Coat in_fume_hood->ppe_liquid_hood No Splash Risk is_splash_risk->ppe_liquid_hood No ppe_liquid_splash Goggles, Gloves, Chemical Apron is_splash_risk->ppe_liquid_splash Yes end_ppe Required PPE ppe_solid->end_ppe ppe_liquid_hood->end_ppe ppe_liquid_splash->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

  • Spectrum Chemical. (2015, August 28).
  • 4-Aminophenol Safety D
  • Cole-Parmer. (2005, August 23).
  • Acros Organics.
  • Fisher Scientific. (2010, September 2).
  • AChemBlock. (2026, February 25). 6-amino-3-bromo-2-methyl-phenol 97%.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • TCI Chemicals. (2025, February 11).
  • Fisher Scientific. SAFETY DATA SHEET Methyl 3-bromo-2-(bromomethyl)
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • PubChem. 3-Bromo-2-methylphenol.
  • Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
  • BenchChem. (2025). 6-Bromo-2-chloro-3-methylphenol CAS number and properties.
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